MI-219
Description
Properties
CAS No. |
1201143-87-4 |
|---|---|
Molecular Formula |
C27H33Cl3FN3O4 |
Molecular Weight |
588.9 g/mol |
IUPAC Name |
(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H32Cl2FN3O4.ClH/c1-26(2,3)12-21-27(17-10-19(30)18(29)11-20(17)32-25(27)37)22(14-5-4-6-15(28)9-14)23(33-21)24(36)31-8-7-16(35)13-34;/h4-6,9-11,16,21-23,33-35H,7-8,12-13H2,1-3H3,(H,31,36)(H,32,37);1H/t16-,21+,22-,23+,27-;/m0./s1 |
InChI Key |
FCPJMURCXCSVLM-KVUUDYJHSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NCC[C@@H](CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F.Cl |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Oncology Profile of MI-219: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of MI-219, a potent and orally active small-molecule inhibitor of the MDM2-p53 interaction. The data presented herein summarizes its mechanism of action, efficacy in various cancer models, pharmacokinetic profile, and safety, establishing a strong rationale for its clinical investigation as a targeted cancer therapeutic.
Core Mechanism of Action: p53 Reactivation
This compound is a highly selective inhibitor of the murine double minute 2 (MDM2) protein, a primary negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing functions. This compound was designed through a structure-based approach to bind to the p53-binding pocket of MDM2 with high affinity, thereby disrupting the MDM2-p53 interaction.[1][2] This disruption liberates p53 from MDM2-mediated degradation, leading to the activation of the p53 pathway.[2][3][4] Activated p53 then transcriptionally upregulates its target genes, including p21 (a cell cycle inhibitor) and MDM2 (in a negative feedback loop), resulting in cell cycle arrest and apoptosis specifically in tumor cells.[1][5]
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Comments |
| Binding Affinity (Ki) | 5 nM | Human MDM2 | High affinity for the target protein.[1][2][3][4] |
| Selectivity | >10,000-fold | Over MDMX | Demonstrates high specificity for MDM2 over its homologue MDMX.[2][3][4] |
| IC50 (Cell Growth Inhibition) | 0.2 - 1 µM | Cancer cells with wild-type p53 | Potent inhibition of cell growth in p53 wild-type cancer cells.[1] |
| Selectivity (p53 status) | 20-100 times | Over cancer cells with mutated/deleted p53 | Activity is dependent on the presence of wild-type p53.[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| SJSA-1 (Osteosarcoma) | 200 mg/kg, once daily (p.o.) for 14 days | 75% | [4] |
| SJSA-1 (Osteosarcoma) | Optimal doses for 14 days | >90% | [1] |
| LNCaP (Prostate Cancer) | Optimal doses for 14 days | >90% | [1] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose | Bioavailability (Oral) | t1/2 (Half-life) | Cmax | Reference |
| Rat | 25 mg/kg | 65% | ~2 hours | 6 µM | [1] |
| Mouse, Rat, Dog, Monkey | N/A | Excellent oral bioavailability | N/A | N/A | [3] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Growth Inhibition Assay (WST Assay)
This assay was employed to determine the IC50 values of this compound.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or vehicle control.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
WST Reagent Addition: A water-soluble tetrazolium salt (WST) reagent was added to each well.
-
Incubation and Measurement: After a further incubation period, the absorbance was measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle control, and IC50 values were determined by plotting the percentage of inhibition against the drug concentration.
Co-Immunoprecipitation for MDM2-p53 Interaction
This technique was used to confirm that this compound disrupts the interaction between MDM2 and p53.
-
Cell Lysis: Cells treated with this compound or vehicle control were lysed in a suitable buffer.
-
Immunoprecipitation: The cell lysates were incubated with an antibody specific for MDM2, which was coupled to protein A/G beads.
-
Washing: The beads were washed to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p53 and MDM2 to detect the presence of these proteins in the immunoprecipitated complex. A reduction in the amount of p53 co-immunoprecipitated with MDM2 in this compound-treated cells indicates disruption of the interaction.
In Vivo Xenograft Tumor Models
These models were used to assess the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., SJSA-1 or LNCaP) were subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules. The control group received a vehicle.
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., twice or three times a week).
-
Endpoint: The study was concluded after a predetermined period or when tumors in the control group reached a certain size.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the average tumor volume in the treated group to the control group.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
MI-219: A Technical Guide to its Binding Affinity and Selectivity for MDM2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core binding characteristics of MI-219, a small molecule inhibitor of the MDM2-p53 protein-protein interaction. It provides a comprehensive overview of its binding affinity and selectivity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity and Selectivity Data
This compound is a potent and highly selective inhibitor of the MDM2-p53 interaction. Its binding affinity for MDM2 and its selectivity over the homologous protein MDMX have been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
| This compound Binding Affinity for MDM2 | |
| Parameter | Value |
| Inhibition Constant (Kᵢ) | 5 nM[1][2][3][4] |
| 13.3 µM[5] |
| This compound Selectivity: MDM2 vs. MDMX | |
| Parameter | Value |
| IC₅₀ for MDMX | >100 µM[1] |
| Estimated Kᵢ for MDMX | 55.7 µM[1] |
| Selectivity (MDMX IC₅₀ / MDM2 Kᵢ) | >10,000-fold[1][2][3][4] |
| Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines | |
| Parameter | Value |
| IC₅₀ Range | 0.2 - 1 µM[2] |
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on robust experimental methodologies. The following sections provide detailed protocols for two key assays: Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competition Assay
This assay quantitatively measures the ability of a test compound (this compound) to displace a fluorescently labeled p53-derived peptide from its complex with MDM2.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with Rhodamine)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
384-well black, non-binding microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MDM2 protein in the assay buffer.
-
Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer to all wells.
-
Add the fluorescently labeled p53 peptide to all wells at a final concentration of approximately 50 nM.
-
Add the MDM2 protein to all wells (except for negative controls) at a final concentration of approximately 1 µM.
-
Add the serially diluted this compound to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no MDM2 protein (negative control).
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, the concentration of inhibitor that displaces 50% of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a protein (MDM2), allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Recombinant human MDM2 protein
-
This compound
-
Dialysis buffer (e.g., 50 mM Sodium Phosphate pH 6.8, 150 mM NaCl, 1 mM TCEP, 5% DMSO)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the MDM2 protein extensively against the dialysis buffer.
-
Dissolve this compound in the same dialysis buffer to ensure no buffer mismatch.
-
-
ITC Experiment Setup:
-
Load the MDM2 protein solution (e.g., 300 µM) into the ITC syringe.
-
Load the this compound solution (e.g., 30 µM) into the sample cell.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of injections of the MDM2 solution from the syringe into the this compound solution in the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kᴅ, n, and ΔH.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The p53-MDM2 signaling pathway and the mechanism of this compound action.
Caption: A typical experimental workflow for determining the binding affinity and selectivity of this compound.
References
- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MI-219 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical nexus in cancer biology.[1][2][3] In many human cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by its negative regulator, MDM2, which targets p53 for proteasomal degradation.[2] this compound is designed to disrupt this interaction, thereby stabilizing and activating p53, leading to the induction of cell cycle arrest and, significantly, apoptosis in tumor cells.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for key experiments to evaluate its apoptotic effects.
Core Mechanism of Action
This compound binds to the p53-binding pocket of MDM2 with high affinity, effectively blocking the MDM2-p53 interaction.[1][3] This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 is then able to accumulate in the nucleus, where it acts as a transcription factor to upregulate the expression of its target genes. These include genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BAX).[1][4] A key feature of this compound is its selective induction of apoptosis in tumor cells, while primarily causing cell cycle arrest in normal cells, suggesting a favorable therapeutic window.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound from preclinical studies.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Reference |
| Ki for human MDM2 | 5 nM | [1][3] |
| Selectivity for MDM2 over MDMX | >10,000-fold | [1][3] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines with Wild-Type p53
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | 0.4 - 0.8 | [1] |
| LNCaP | Prostate Cancer | 0.4 - 0.8 | [1] |
| 22Rv1 | Prostate Cancer | 0.4 - 0.8 | [1] |
| HCT-116 (p53+/+) | Colon Cancer | Potent Inhibition | [1] |
| H460 | Lung Cancer | Selective Inhibition | [5] |
| A549 | Lung Cancer | Selective Inhibition | [5] |
Note: this compound shows 20- to 50-fold weaker activity in cancer cell lines lacking wild-type p53.[1]
Signaling Pathways and Experimental Workflows
p53 Activation Pathway Induced by this compound
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation, resulting in cell cycle arrest and apoptosis.
General Experimental Workflow for Assessing this compound Induced Apoptosis
Caption: Workflow for in vitro evaluation of this compound's effects on cancer cells.
Experimental Protocols
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the binding of this compound to MDM2 and its ability to displace a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled p53 peptide to a final concentration of ~5 nM.
-
Add the recombinant MDM2 protein to a concentration that yields a significant polarization signal (typically in the low nanomolar range).
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., SJSA-1, LNCaP) and p53-null counterparts for selectivity assessment.
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by normalizing the data to the vehicle control and fitting to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot for p53 Pathway Proteins
This protocol is used to detect changes in the protein levels of p53 and its downstream targets, p21 and MDM2, as well as markers of apoptosis like cleaved PARP.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Conclusion
This compound represents a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by inhibiting MDM2. This leads to a cascade of events culminating in cell cycle arrest and, most importantly, the selective induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the apoptotic effects of this compound and similar compounds, facilitating further drug development and a deeper understanding of p53-mediated tumor suppression.
References
MI-219: A Potent and Selective MDM2 Inhibitor for Reactivating Wild-Type p53 in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MI-219, a small-molecule inhibitor targeting the MDM2-p53 interaction, and its therapeutic potential in cancers harboring wild-type p53. This document details the core mechanism of action, preclinical efficacy, and key experimental data related to this compound.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a pivotal role in maintaining cellular homeostasis by regulating the cell cycle, apoptosis, and DNA repair.[1] In approximately 50% of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein.[2] However, in the remaining cancers that retain wild-type p53, its tumor-suppressive functions are often abrogated by its primary negative regulator, the murine double minute 2 (MDM2) oncoprotein.[2] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby preventing its accumulation and activity.[3]
The discovery that disrupting the MDM2-p53 interaction can restore p53 function has opened a promising avenue for cancer therapy. Small-molecule inhibitors, such as this compound, have been developed to specifically block this interaction, leading to the reactivation of p53 and selective elimination of cancer cells.[4]
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a potent and highly selective, orally active small-molecule inhibitor of the MDM2-p53 interaction.[4][5] It was designed to fit into the p53-binding pocket of MDM2, thereby preventing the binding of p53.[6]
Biochemical and Cellular Activity
This compound binds to human MDM2 with high affinity, exhibiting a Ki value of 5 nM.[4][5] Notably, it displays remarkable selectivity, with a greater than 10,000-fold preference for MDM2 over its homolog, MDMX.[4][5] This specificity is crucial for minimizing off-target effects.
By disrupting the MDM2-p53 complex, this compound leads to the stabilization and accumulation of p53 in cancer cells with wild-type p53.[4] This, in turn, activates the p53 signaling pathway, resulting in the transcriptional upregulation of p53 target genes, including the cyclin-dependent kinase inhibitor p21.[7][8] The activation of the p53 pathway by this compound has two primary outcomes:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G1 or G2 phase, in both normal and tumor cells.[3]
-
Selective Apoptosis: Crucially, this compound selectively induces apoptosis in tumor cells, while normal cells undergo only cell cycle arrest and are not driven to cell death.[3][4] This selective toxicity is a key therapeutic advantage.
The cellular effects of this compound are strictly dependent on the presence of wild-type p53.[7] In cancer cell lines with mutated or deleted p53, this compound shows significantly weaker activity, with a 20- to 100-fold higher IC50 value.[7]
In Vitro Efficacy
This compound has demonstrated potent growth-inhibitory effects across a range of cancer cell lines harboring wild-type p53.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation(s) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 0.8 | [4] |
| LNCaP | Prostate Cancer | Wild-Type | 0.4 - 0.8 | [4] |
| 22Rv1 | Prostate Cancer | Wild-Type | 0.4 - 0.8 | [4] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | ~1 | [4] |
| FSCCL | Lymphoma | Wild-Type | Data not specified | [9] |
| KM-H2 | Lymphoma | Wild-Type | Data not specified | [9] |
Table 1: In Vitro Cell Growth Inhibition by this compound in Wild-Type p53 Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines expressing wild-type p53.
In Vivo Antitumor Activity
Oral administration of this compound has shown robust antitumor activity in preclinical xenograft models of human cancer.
| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Citation(s) |
| SJSA-1 | Osteosarcoma | 200 mg/kg, p.o., q.d. for 14 days | 75% tumor growth inhibition | [8] |
| SJSA-1 | Osteosarcoma | 200 mg/kg, p.o., b.i.d. for 14 days | 86% tumor growth inhibition | [8] |
| LNCaP | Prostate Cancer | Data not specified, treatment for 17 days | Reduction in tumor size from 184 ± 69 mm³ to 134 ± 67 mm³ | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models. This table summarizes the antitumor effects of orally administered this compound in mouse xenograft models of human cancers with wild-type p53. (p.o. - per os/orally; q.d. - once daily; b.i.d. - twice daily)
Importantly, these in vivo studies reported no significant weight loss or other signs of toxicity in the treated animals, highlighting the potential for a favorable therapeutic window.[6][8]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The core mechanism of this compound involves the reactivation of the p53 signaling pathway.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound disrupts the MDM2-p53 interaction, leading to p53 activation and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Experimental Workflow for Preclinical Evaluation
A typical preclinical workflow to evaluate the efficacy of this compound is outlined below.
Figure 2: Preclinical Evaluation Workflow. This diagram outlines the key in vitro and in vivo experimental steps for assessing the efficacy and mechanism of action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (BrdU and Propidium Iodide Staining)
This method assesses the distribution of cells in different phases of the cell cycle.
-
BrdU Labeling: Treat cells with this compound. Prior to harvesting, pulse-label the cells with 10 µM Bromodeoxyuridine (BrdU) for 1-2 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol at -20°C.
-
DNA Denaturation: Treat the fixed cells with 2N HCl to denature the DNA.
-
Antibody Staining: Incubate the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).
-
DNA Staining: Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against MDM2 or p53 overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the co-immunoprecipitated proteins (p53 or MDM2, respectively) by Western blotting.
TUNEL Assay for Apoptosis in Xenograft Tissues
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation in apoptotic cells within tissue sections.
-
Tissue Preparation: Fix xenograft tumor tissues in formalin and embed in paraffin. Cut thin sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.
-
Detection: Visualize the labeled cells using either a fluorescent microscope (for fluorescently labeled dUTPs) or a light microscope after adding a chromogenic substrate (for biotin-labeled dUTPs).
-
Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.
siRNA-mediated Knockdown of p53
This technique is used to confirm the p53-dependency of this compound's effects.
-
siRNA Transfection: Transfect cancer cells with either a p53-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Allow the cells to grow for 24-48 hours to achieve effective knockdown of p53.
-
Confirmation of Knockdown: Verify the reduction in p53 protein levels by Western blotting.
-
Functional Assays: Perform cell viability or apoptosis assays on the p53-knockdown and control cells following treatment with this compound to determine if the drug's effect is diminished in the absence of p53.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers that retain wild-type p53. Its high potency, selectivity, and oral bioavailability, coupled with its ability to selectively induce apoptosis in tumor cells, make it an attractive candidate for further clinical development. The experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of reactivating the p53 pathway with MDM2 inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent findings on the role of wild-type and mutant p53 in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. p53 continues to surprise: High levels of p53 can suppress apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
MI-219: A Technical Whitepaper on its Preclinical Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical guide to the discovery and preclinical development of MI-219, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many tumors, p53 function is abrogated through various mechanisms, including overexpression of its negative regulator, MDM2. MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. The restoration of p53 function by inhibiting the MDM2-p53 interaction represents a promising therapeutic strategy for cancer treatment. This compound was designed as a potent, orally bioavailable small-molecule inhibitor targeting this interaction.
Mechanism of Action
This compound is a highly specific inhibitor of the MDM2-p53 interaction. It was designed to fit into the p53-binding pocket of MDM2, thereby blocking the binding of p53 and preventing its subsequent degradation. This leads to the activation of the p53 pathway in cancer cells with wild-type p53, resulting in cell cycle arrest and apoptosis.[1]
The proposed signaling pathway for this compound's mechanism of action is depicted below:
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of the MDM2-p53 interaction and cellular proliferation in cancer cell lines harboring wild-type p53.
| Parameter | Value | Comment |
| Binding Affinity (Ki) to MDM2 | 5 nM | |
| Selectivity for MDM2 over MDMX | >10,000-fold | |
| IC50 in p53 wild-type cancer cells | 0.2 - 1 µM | Dependent on the cell line. |
| IC50 in LNCaP (prostate cancer) | ~0.8 µM | [2] |
| IC50 in 22Rv1 (prostate cancer) | ~0.4 µM | [2] |
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in several animal models. The data indicates good oral bioavailability and exposure.
| Species | Dosing Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| Mouse | Oral | 50 | - | - | - | - |
| Rat | Oral | 25 | 6 | - | ~2 | 65 |
| Dog | Oral | - | - | - | - | - |
| Monkey | Oral | - | - | - | - | - |
Data for Cmax, Tmax, t1/2, and oral bioavailability for mouse, dog, and monkey were not fully available in the searched literature.
| Species | Plasma Protein Binding (Unbound Fraction) | Blood-to-Plasma Partitioning Ratio |
| Mouse | 1.39% | - |
| Rat | 4.45% | - |
| Dog | - | - |
| Monkey | - | - |
| Human | 2.5% | - |
Detailed blood-to-plasma partitioning ratios were not available in the searched literature.
In Vivo Antitumor Efficacy
This compound demonstrated significant tumor growth inhibition in xenograft models of human cancers.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SJSA-1 (osteosarcoma) | This compound | 200 mg/kg, p.o., q.d. | 75% | [3] |
| SJSA-1 (osteosarcoma) | This compound | 200 mg/kg, p.o., b.i.d. | 86% | [3] |
| SJSA-1 (osteosarcoma) | Irinotecan | MTD | Less effective than this compound | |
| LNCaP (prostate cancer) | This compound | - | >90% |
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay is used to determine the binding affinity of this compound to MDM2.
Principle: The assay measures the change in polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. Unlabeled this compound competes with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.
Workflow:
Detailed Protocol: A general protocol for a fluorescence polarization assay to measure the MDM2-p53 interaction can be adapted for this compound.[4][5][6] Key components include:
-
Recombinant Human MDM2 Protein: Purified protein encompassing the p53-binding domain.
-
Fluorescently Labeled p53 Peptide: A synthetic peptide derived from the p53 transactivation domain, labeled with a fluorophore (e.g., FITC or TAMRA).
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) containing a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent non-specific binding.
-
Procedure:
-
Add a fixed concentration of MDM2 protein and fluorescent p53 peptide to the wells of a microplate.
-
Add serial dilutions of this compound.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Data is analyzed to determine the concentration of this compound that inhibits 50% of the fluorescent peptide binding (IC50), which can then be used to calculate the binding affinity (Ki).
-
Western Blot Analysis for p53 Activation
This method is used to assess the cellular effects of this compound on p53 and its downstream targets.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Following treatment with this compound, an increase in the levels of p53 and its transcriptional targets (e.g., p21, MDM2) indicates activation of the p53 pathway.
Workflow:
Detailed Protocol: A general Western blot protocol is adapted for the specific proteins of interest.
-
Cell Lysis: Cells are treated with various concentrations of this compound for different time points. Cells are then lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the protein of interest (e.g., p53, p21, MDM2, or a loading control like GAPDH). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light. The light is captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Immunohistochemistry (IHC) for p53 Activation in Tumors
This technique is used to visualize the expression and localization of p53 in tumor tissues from in vivo studies.
Principle: IHC uses antibodies to detect specific antigens in tissue sections. An increase in nuclear p53 staining in tumor sections from this compound-treated animals compared to controls demonstrates in vivo target engagement and pathway activation.
Workflow:
Detailed Protocol: A standard IHC protocol for paraffin-embedded tissues is followed.[7][8]
-
Tissue Processing: Tumors from xenograft studies are excised, fixed in formalin, and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: To unmask the antigenic epitopes, slides are subjected to heat-induced epitope retrieval, often in a citrate buffer (pH 6.0).
-
Staining:
-
Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Non-specific binding is blocked using a blocking serum.
-
The sections are incubated with a primary antibody against p53.
-
After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated, cleared, and mounted with a coverslip. The slides are then examined under a microscope to assess the intensity and localization of p53 staining.
Conclusion
This compound is a potent and selective MDM2 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to activate the p53 pathway, leading to cancer cell death in vitro and significant tumor growth inhibition in vivo. Its favorable pharmacokinetic profile supports its potential as an orally administered therapeutic agent. The experimental protocols outlined in this document provide a framework for the continued investigation and development of MDM2 inhibitors. As of the latest available information, this compound has not been reported to have entered clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diagomics.com [diagomics.com]
- 8. p53 immunohistochemistry protocol [protocols.io]
MI-219: A Potent and Orally Active Small Molecule Inhibitor of the MDM2-p53 Interaction for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its inactivation is a common event in human cancers. In many tumors that retain wild-type p53, its function is abrogated by the overactivity of its primary negative regulator, MDM2. The development of small molecules to inhibit the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This whitepaper provides a comprehensive technical overview of MI-219, a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. We will detail its mechanism of action, present key preclinical data on its biochemical and cellular activity, and provide in-depth experimental protocols for its evaluation.
Introduction
The tumor suppressor protein p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. The E3 ubiquitin ligase MDM2 is a master negative regulator of p53, binding to its N-terminal transactivation domain and targeting it for proteasomal degradation. In a significant number of human cancers, the p53 gene remains unmutated (wild-type), but its tumor-suppressive functions are nullified by the overexpression of MDM2. This makes the disruption of the MDM2-p53 interaction an attractive therapeutic strategy for reactivating the p53 pathway in these tumors.
This compound was developed through a structure-based design approach to be a highly potent and specific small-molecule inhibitor that mimics the key interactions of p53 with MDM2.[1] It fits into the hydrophobic pocket of MDM2, thereby blocking the binding of p53 and preventing its degradation. This leads to the accumulation of p53, activation of the p53 pathway, and selective induction of apoptosis in cancer cells, while causing only cell cycle arrest in normal cells.[1][2]
Mechanism of Action
This compound functions by competitively inhibiting the protein-protein interaction between MDM2 and p53. By binding with high affinity to the p53-binding pocket on MDM2, this compound effectively prevents MDM2 from binding to p53.[1] This disruption leads to the stabilization and accumulation of p53 protein levels within the cell. The elevated p53 then acts as a transcription factor, upregulating the expression of its target genes, including p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[2][3] The ultimate outcome is the restoration of p53-mediated tumor suppression, leading to cell cycle arrest and selective apoptosis in cancer cells that harbor wild-type p53.[1][4]
Quantitative Data Summary
This compound has been extensively characterized in preclinical studies. The following tables summarize its binding affinity, in vitro cellular potency, and pharmacokinetic properties.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 5 nM | Dissociation constant for binding to human MDM2. | [1][2][5][6] |
| Selectivity | >10,000-fold | Selectivity for MDM2 over other proteins, including MDMX. | [1][2][6] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 Value (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.2 - 1 | [1] |
| LNCaP | Prostate Cancer | Wild-Type | 0.2 - 1 | [1] |
| 22Rv1 | Prostate Cancer | Wild-Type | Not specified, but potent | [2] |
| Capan-2 | Pancreatic Cancer | Wild-Type | Not specified, but potent | [3] |
| A549 | Lung Cancer | Wild-Type | Potent | [7][8] |
| H460 | Lung Cancer | Wild-Type | Potent | [7][8] |
| FSCCL | Follicular Lymphoma | Not specified | 2.5 | [9] |
| p53-mutant/null cells | Various | Mutated/Deleted | 20-100x higher than WT | [1] |
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Species | Dose | Route | Bioavailability (%) | t1/2 (hours) | Cmax (µM) | Reference |
| Rat | 25 mg/kg | Oral | 65% | ~2 | 6 | [1] |
| Mouse | 200 mg/kg | Oral | - | - | - | [1] |
| Dog | - | - | Well tolerated | - | - | [1] |
| Monkey | - | - | Stable in plasma | - | - | [1] |
In Vivo Antitumor Activity
This compound has demonstrated significant single-agent antitumor activity in multiple xenograft models.[1] When administered orally, it achieved over 90% tumor growth inhibition in both SJSA-1 (osteosarcoma) and LNCaP (prostate cancer) xenograft models.[1] At optimal doses over a 14-day period, this compound was capable of completely halting tumor growth or inducing partial tumor regression.[1] Importantly, these studies showed that this compound was well-tolerated, with no significant weight loss or other signs of toxicity in the treated animals.[1][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
MDM2 Binding Affinity Assay (Fluorescence Polarization)
-
Objective: To determine the binding affinity (Ki) of this compound for the MDM2 protein.
-
Principle: This competitive assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein by the inhibitor. The change in fluorescence polarization is proportional to the amount of displaced peptide.
-
Materials:
-
Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescein-labeled p53 peptide (e.g., FAM-PMPLSQLER).
-
Assay Buffer: PBS, 0.01% Triton X-100.
-
This compound compound, serially diluted.
-
Black, low-volume 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.
-
In each well of the 384-well plate, add 10 µL of the fluorescent peptide at a final concentration of 5 nM.
-
Add 5 µL of the serially diluted this compound or DMSO vehicle control.
-
Initiate the binding reaction by adding 5 µL of MDM2 protein at a final concentration of 10 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data are plotted as fluorescence polarization versus inhibitor concentration. The IC50 value is determined using non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
-
Cell Viability Assay (CellTiter-Glo®)
-
Objective: To determine the IC50 value of this compound in various cancer cell lines.
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of luminescence is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., SJSA-1, LNCaP, A549).
-
Appropriate cell culture medium and supplements.
-
This compound compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
White, opaque 96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.
-
Western Blot Analysis for p53 Pathway Activation
-
Objective: To confirm this compound-induced stabilization of p53 and upregulation of its target genes (MDM2, p21).
-
Materials:
-
Cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Treat cells (e.g., Capan-2) with increasing concentrations of this compound (0-25 µM) for 24 hours.[3]
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Analyze the band intensities to show dose-dependent upregulation of p53, MDM2, and p21.[2][3]
-
Visualizing Workflows and Logical Relationships
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical preclinical workflow for evaluating a novel MDM2 inhibitor like this compound.
Logical Framework of this compound's Anticancer Effect
This diagram illustrates the logical progression from molecular interaction to the therapeutic outcome.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction with promising preclinical antitumor activity. Its oral bioavailability and favorable safety profile make it an attractive candidate for clinical development. The data strongly support its potential as a therapeutic agent for the treatment of cancers that retain wild-type p53. Future investigations should focus on combination strategies, particularly with conventional chemotherapeutics like etoposide, where this compound has shown a sensitizing effect.[7][10] Further clinical trials are warranted to fully assess the safety and efficacy of this new class of therapy in human cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
structural analysis of MI-219 and MDM2 interaction
An In-depth Technical Guide on the Structural Analysis of the MI-219 and MDM2 Interaction
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] Its function is compromised in a majority of human cancers, either through direct mutation or through inhibition by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][2] In cancers with wild-type p53, the protein's tumor-suppressive functions are often abrogated by overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its degradation via the ubiquitin-proteasome system.[2][3][4]
The disruption of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.[1] this compound is a potent and selective small-molecule inhibitor of this interaction.[5][6] Developed through a structure-based design approach, this compound is a spiro-oxindole derivative that mimics key p53 residues, enabling it to bind with high affinity to a deep hydrophobic pocket on the N-terminal domain of MDM2.[5][7][8] This guide provides a detailed technical overview of the structural and quantitative aspects of the this compound and MDM2 interaction, intended for researchers and professionals in drug development.
Data Presentation: Quantitative Analysis of Inhibitor Binding
This compound binds to human MDM2 with a high degree of potency and selectivity. Its binding affinity has been quantified using various biochemical assays, with data consistently demonstrating its superiority over earlier inhibitors and its specificity for MDM2 over its homolog, MDMX.
| Compound | Target | Binding Affinity (Ki) | IC50 | Notes |
| This compound | MDM2 | 5 nM[1][5][6][7][9] | 0.2-1 µM (in cancer cells)[6] | Orally bioavailable and highly selective.[5][6] |
| MDMX | >50 µM[7] (Estimated Ki = 55.7 µM)[5] | >100 µM[5] | >10,000-fold selective for MDM2 over MDMX.[1][5][7][9] | |
| MI-63 | MDM2 | 3 nM[7] | An early analogue of this compound with poor pharmacokinetic properties.[5] | |
| MDMX | >50 µM[7] | |||
| Nutlin-3 | MDM2 | 36 nM[5][7] | A well-studied MDM2 inhibitor used as a benchmark.[7] | |
| MDMX | 9.4 µM - 25 µM[5][7] | Significantly less selective than this compound. | ||
| p53 Peptide | MDM2 / MDMX | - | Binds to both MDM2 and MDMX with similar affinities.[5] | |
| SAR405838 (MI-773) | MDM2 | 0.88 nM[10] | An optimized analogue of this compound that entered clinical trials.[10] |
Structural Basis of Interaction
The interaction between p53 and MDM2 is localized to the N-terminal domains of both proteins.[2] The crystal structure of the complex reveals that a short alpha-helical region of p53 inserts into a deep hydrophobic cleft on the surface of MDM2.[2] Three key hydrophobic residues of p53—Phe19, Trp23, and Leu26—are crucial for this interaction, as they dock into corresponding sub-pockets within the MDM2 cleft.[2][7]
This compound was designed to mimic the presentation of these three critical p53 residues.[5] Its spiro-oxindole core serves as a scaffold to position substituents that occupy the Trp23, Leu26, and Phe19 pockets of MDM2, thereby competitively inhibiting the binding of p53.[7] Computational modeling and co-crystal structures of similar compounds confirm that the inhibitor's 6-chlorooxindole unit effectively mimics the native Trp23 configuration of p53.[7][10] This structural mimicry is the basis for this compound's high-affinity binding to MDM2.
Signaling Pathway and Mechanism of Action
In unstressed cells, MDM2 maintains low levels of p53. Upon inhibition of the MDM2-p53 interaction by this compound, p53 is stabilized and accumulates in the nucleus. This leads to the activation of the p53 transcriptional program, resulting in the upregulation of target genes such as CDKN1A (encoding p21) and MDM2 itself, creating a feedback loop.[2][9] The activation of p21 leads to cell cycle arrest, while the induction of other targets can trigger apoptosis, selectively in tumor cells.[1][5]
Caption: MDM2-p53 signaling and this compound's inhibitory mechanism.
Experimental Protocols
The characterization of the this compound and MDM2 interaction relies on a suite of biochemical and cell-based assays.
Fluorescence Polarization (FP)-Based Competitive Binding Assay
This is a high-throughput method used to determine the binding affinity (Ki) of inhibitors.[11]
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled p53-derived peptide. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, causing significant depolarization of emitted light. Upon binding to the much larger MDM2 protein, its tumbling slows, and the emitted light remains highly polarized. A competitive inhibitor like this compound will displace the fluorescent peptide from MDM2, leading to a decrease in fluorescence polarization.
Protocol Outline:
-
A reaction mixture is prepared containing a constant concentration of recombinant human MDM2 protein and a fluorescently labeled p53 peptide probe (e.g., PMDM6-F).[12]
-
Serial dilutions of the inhibitor (this compound) are added to the mixture.
-
The reaction is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The data are plotted as polarization versus inhibitor concentration, and the IC50 value is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
Co-immunoprecipitation (Co-IP) and Western Blotting
This technique is used to confirm the disruption of the endogenous MDM2-p53 interaction within cells.[5]
Protocol Outline:
-
Cancer cells with wild-type p53 (e.g., SJSA-1) are cultured and treated with this compound or a vehicle control for a specified time (e.g., 15-24 hours).[5]
-
Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
The protein lysate is pre-cleared with protein A/G beads to reduce non-specific binding.
-
An antibody specific to MDM2 is added to the lysate to form an antibody-MDM2-p53 complex.
-
Protein A/G beads are added to capture the antibody-protein complexes, immunoprecipitating MDM2 and any bound proteins.
-
The beads are washed to remove non-specifically bound proteins.
-
The captured proteins are eluted from the beads and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody against p53, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
A decrease in the p53 signal in the this compound-treated sample compared to the control indicates that this compound has disrupted the intracellular MDM2-p53 interaction.
Experimental Workflow Diagram
The discovery and validation of an MDM2 inhibitor like this compound follows a logical progression from initial design to in vivo testing.
Caption: A typical workflow for the development of an MDM2 inhibitor.
Conclusion
This compound is a landmark small-molecule inhibitor that validates the therapeutic strategy of targeting the MDM2-p53 interaction. Its design is rooted in a deep structural understanding of how p53 binds to MDM2, allowing it to act as a potent and highly specific p53 mimetic. The quantitative data from biochemical and cellular assays consistently demonstrate its ability to bind MDM2 with nanomolar affinity and disrupt the endogenous protein complex, leading to p53 activation and selective killing of tumor cells.[1][5] The experimental protocols detailed herein provide a robust framework for identifying and characterizing similar inhibitors. The success of this compound and its derivatives has paved the way for multiple MDM2 inhibitors to advance into clinical trials, offering a promising new avenue for cancer therapy.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of this compound, A novel, potent and orally active small molecule inhibitor of the MDM2-p53 interaction. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
MI-219: A Deep Dive into its Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical node in cell cycle regulation and tumor suppression. By disrupting this interaction, this compound liberates the tumor suppressor protein p53 from its negative regulator, MDM2, leading to the activation of the p53 signaling pathway. This activation culminates in two primary cellular outcomes with significant therapeutic implications: cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cell cycle progression across various cancer cell lines, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action: Restoring p53 Function
This compound operates by specifically binding to the p53-binding pocket of the MDM2 protein. This competitive inhibition prevents MDM2 from binding to p53, thereby blocking MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes. Among the most critical of these target genes is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.
The p21 protein plays a pivotal role in mediating cell cycle arrest by inhibiting the activity of cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1/S transition. By inhibiting these complexes, p21 effectively halts the cell cycle at the G1 checkpoint, preventing entry into the DNA synthesis (S) phase. Additionally, this compound has been shown to induce a G2/M arrest, further impeding cell proliferation.[1][2][3][4]
In cancer cells with wild-type p53, this restoration of p53 function not only leads to cell cycle arrest but also triggers the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as PUMA and Bax.[1][5] This dual mechanism of inducing cell cycle arrest and apoptosis makes this compound a promising therapeutic agent for cancers harboring wild-type p53.
References
- 1. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. p53-dependent p21-mediated growth arrest pre-empts and protects HCT116 cells from PUMA-mediated apoptosis induced by EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in p53 status significantly influence the cellular response and cell survival to 1,25-dihydroxyvitamin D3-metformin cotreatment in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Detecting p53 Activation by MI-219 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the activation of the tumor suppressor protein p53 in response to treatment with MI-219, a small molecule inhibitor of the MDM2-p53 interaction. The primary method described is Western blotting, a fundamental technique for detecting specific proteins in a sample. These guidelines are intended for researchers in oncology, cell biology, and drug development who are investigating the therapeutic potential of targeting the p53 pathway.
Introduction
The p53 tumor suppressor protein plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[3][4][5] By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and activation.[3][4] This activation of p53 can induce cell cycle arrest and apoptosis specifically in tumor cells, making this compound a promising candidate for cancer therapy.[3][4] Western blotting is a key technique to verify the efficacy of this compound by detecting the upregulation of p53 and its downstream targets, such as p21 and MDM2 itself (a transcriptional target of p53).[6]
Signaling Pathway of this compound Induced p53 Activation
Caption: Mechanism of this compound induced p53 activation.
Experimental Protocol: Western Blot for p53 Activation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p53, phospho-p53 (Ser15), p21, and MDM2.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[7][8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)[9]
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p53 (total p53)
-
Anti-phospho-p53 (Ser15)
-
Anti-p21
-
Anti-MDM2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).[10]
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[9][11]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[11]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C.[7]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Experimental Workflow
Caption: Western Blot workflow for p53 activation analysis.
Data Presentation
The following table summarizes expected quantitative outcomes from Western blot analysis following this compound treatment. The fold change is relative to the vehicle-treated control cells.
| Target Protein | Expected Outcome with this compound Treatment | Example Fold Change (relative to control) | Reference |
| Total p53 | Increased expression | 3 - 10 fold | [6] |
| Phospho-p53 (Ser15) | Increased phosphorylation | 2 - 5 fold | [1][13] |
| p21 | Increased expression | 5 - 15 fold | [6] |
| MDM2 | Increased expression | 4 - 8 fold | [6] |
| GAPDH / β-actin | No significant change | ~1 fold | N/A |
Conclusion
The protocol described provides a robust framework for investigating the activation of p53 by this compound. By following these steps, researchers can effectively demonstrate the mechanism of action of this MDM2 inhibitor and quantify its effects on the p53 signaling pathway. This information is crucial for the preclinical evaluation of this compound and other drugs targeting this critical tumor suppressor pathway.
References
- 1. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Mechanism of p53 stabilization by ATM after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. p53 Monoclonal Antibody (PAb 1801) (MA5-11296) [thermofisher.com]
Application Notes and Protocols: Quantifying Apoptosis in MI-219 Treated Cells using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-219 is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cells with wild-type p53, this compound disrupts the negative regulation of p53 by MDM2, leading to the activation of the p53 signaling pathway. This activation can result in cell cycle arrest and, notably, the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.[1][3]
Accurate and reliable quantification of apoptosis is crucial for evaluating the efficacy of compounds like this compound. One of the most common and robust methods to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with this compound using the Annexin V/PI assay.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By using both Annexin V and PI, we can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes representative quantitative data obtained from an Annexin V/PI apoptosis assay on a wild-type p53 cancer cell line treated with this compound for 24 hours.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 0.1 | 85.6 ± 3.5 | 8.9 ± 1.5 | 4.3 ± 1.1 | 1.2 ± 0.4 |
| This compound | 0.5 | 62.1 ± 4.2 | 25.4 ± 3.3 | 10.8 ± 2.4 | 1.7 ± 0.6 |
| This compound | 1.0 | 40.3 ± 5.1 | 42.8 ± 4.5 | 15.2 ± 3.1 | 1.7 ± 0.7 |
| Staurosporine (Positive Control) | 1.0 | 15.7 ± 2.8 | 35.1 ± 4.0 | 47.5 ± 5.5 | 1.7 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or other suitable culture vessels
Experimental Procedure
1. Cell Seeding and Treatment:
-
The day before treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Harvesting and Staining:
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Combine the detached cells with the collected culture medium from the first step.
-
-
For suspension cells:
-
Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Mandatory Visualizations
Caption: Experimental workflow for assessing apoptosis in this compound treated cells.
Caption: this compound induced p53-mediated apoptotic signaling pathway.
References
Application Notes and Protocols for MI-219 Xenograft Model in In Vivo Studies
Introduction
MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] By disrupting this interaction, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3][4] This document provides detailed protocols for utilizing the this compound xenograft model in preclinical in vivo studies to evaluate its anti-tumor efficacy. These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action: MDM2-p53 Inhibition
This compound is designed to bind to the p53-binding pocket of MDM2, preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This stabilization and activation of p53 leads to the transcription of downstream target genes, such as p21, which induces cell cycle arrest, and pro-apoptotic proteins, which lead to programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of MI-219 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of MI-219, a small molecule inhibitor of the MDM2-p53 protein-protein interaction, in mouse models. The following sections detail the necessary reagents, equipment, and step-by-step procedures for in vivo studies.
Introduction
This compound is a potent and selective inhibitor of the MDM2-p53 interaction, which plays a crucial role in cancer therapy. By disrupting this interaction, this compound can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Preclinical studies have demonstrated its potential as an orally active anti-cancer agent. This document outlines the protocols for its oral administration in mice to facilitate further research and development.
Data Presentation
While specific oral pharmacokinetic data for this compound in mice is not detailed in the provided search results, the following table summarizes the intravenous pharmacokinetic parameters in CD-1 mice, which can serve as a reference for studies investigating the oral bioavailability and efficacy of this compound.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Male CD-1 Mice (10 mg/kg)
| Parameter | Value |
| Clearance (CL) | 1.8 ± 0.4 L/h/kg |
| Volume of Distribution (Vd) | 1.6 ± 0.3 L/kg |
| Half-life (t½) | 0.6 ± 0.1 h |
| Area Under the Curve (AUC) | 5.7 ± 1.2 µM·h |
Data synthesized from preclinical pharmacokinetic studies.
Experimental Protocols
The following protocols are synthesized from established methodologies for oral gavage in mice and compound formulation. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Formulation of this compound for Oral Administration
A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in a non-toxic, biocompatible carrier.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or a solution of 0.5% carboxymethylcellulose (CMC), 0.25% Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 200 mg/kg) and the number of mice to be treated.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to the tube. The final concentration should be calculated to ensure the desired dose is administered in a suitable volume for oral gavage in mice (typically 5-10 mL/kg).
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If the compound does not fully suspend, sonicate the mixture for 5-10 minutes.
-
Visually inspect the suspension for homogeneity before each administration.
Oral Gavage Procedure in Mice
This protocol describes the standard procedure for administering a compound directly into the stomach of a mouse using a gavage needle.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (typically 20-22 gauge, 1-1.5 inches long with a ball tip for mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the precise volume of the this compound suspension to be administered.
-
Draw the calculated volume of the homogenous this compound suspension into the syringe fitted with the gavage needle.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition the needle.
-
Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Visualization
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in cancer cells with wild-type p53.
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation.
Experimental Workflow for Oral Administration
The following diagram outlines the key steps in conducting an in vivo study with oral administration of this compound.
Caption: Workflow for the oral administration of this compound in mice.
Application Notes and Protocols: Pharmacokinetic Analysis of MI-219 in Animal Models
These application notes provide a comprehensive overview of the preclinical pharmacokinetic properties of MI-219, a novel small molecule inhibitor of the MDM2-p53 interaction, in various animal models. The provided protocols are based on established methodologies for conducting pharmacokinetic studies.
Introduction
This compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, designed to activate p53 tumor suppressor function in cancer cells.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. This document summarizes key pharmacokinetic parameters of this compound in mice, rats, dogs, and monkeys and provides detailed protocols for conducting such studies.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the intravenous pharmacokinetic parameters of this compound in several animal species. Preclinical studies have shown that the elimination of this compound is primarily through metabolism.[2][3]
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Dose (mg/kg, IV) | 10 | 5 | 2 | 10 |
| CL (L/h/kg) | 4.64 ± 0.54 | 2.11 ± 0.17 | 0.70 ± 0.09 | 0.53 ± 0.13 |
| Vdss (L/kg) | 3.33 ± 0.29 | 3.52 ± 0.55 | 1.83 ± 0.08 | 1.13 ± 0.15 |
| t1/2 (h) | 0.81 ± 0.11 | 1.45 ± 0.22 | 2.50 ± 0.21 | 2.09 ± 0.38 |
| MRT (h) | 0.72 ± 0.05 | 1.67 ± 0.27 | 2.63 ± 0.18 | 2.13 ± 0.27 |
CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; MRT: Mean residence time. Data are presented as mean ± standard deviation.
In addition to intravenous studies, oral administration of this compound has been evaluated. In rats, at a dose of 25 mg/kg, this compound demonstrated an oral bioavailability of 65% with a maximum plasma concentration (Cmax) of 6 µM and a half-life (t1/2) of approximately 2 hours.[1] A tissue distribution study following oral administration of 200 mg/kg in rats showed wide and rapid distribution, including to tumor tissues.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
References
Application Notes and Protocols for Combining MI-219 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound prevents the degradation of the tumor suppressor protein p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] This mechanism of action makes this compound a promising candidate for combination therapy with conventional chemotherapeutic agents. The rationale for this combination lies in the potential for this compound to sensitize cancer cells to the cytotoxic effects of chemotherapy, thereby enhancing therapeutic efficacy and potentially overcoming drug resistance.
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the synergistic effects of this compound in combination with various chemotherapy drugs.
Data Presentation
The following tables summarize the available quantitative data for the combination of this compound with different chemotherapeutic agents.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | Chemotherapy Agent | This compound Concentration (µM) | Chemotherapy Concentration (µM) | Effect | Reference |
| Lung Cancer Cells (wt-p53) | Etoposide | Not specified | Not specified | Sensitized cancer cells to etoposide-induced cell killing | [1] |
| Pancreatic Cancer Cells | Cisplatin | Not specified | Not specified | Synergistically suppressed cell growth (Combination Index < 1) and induced apoptosis |
Note: Specific IC50 values for the combination of this compound with etoposide and cisplatin were not available in the reviewed literature. Further experiments are required to determine these values.
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Xenograft Model | Chemotherapy Agent | This compound Dosage (mg/kg) | Chemotherapy Dosage (mg/kg) | Effect | Reference |
| Pancreatic Tumor Xenografts (wt-p53 and mut-p53) | Cisplatin | Not specified | Not specified | Effectively reduced tumor growth |
Note: Detailed quantitative data on tumor growth inhibition percentages for the combination of this compound and cisplatin in xenograft models require further investigation.
Signaling Pathway and Experimental Workflow
MDM2-p53 Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Workflow for Evaluating Synergy
Caption: A stepwise approach for assessing this compound and chemotherapy synergy.
Experimental Protocols
Cell Viability Assay (MTT or MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy agents, alone and in combination, and to assess synergistic effects.
Materials:
-
Cancer cell lines (with wild-type p53)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., etoposide, cisplatin, doxorubicin, gemcitabine; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Single Agent IC50: Prepare serial dilutions of this compound and the chemotherapy agent separately. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated control wells.
-
Combination Treatment: Prepare a matrix of concentrations for both this compound and the chemotherapy agent. Add the drug combinations to the wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Assay:
-
MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the activation of the p53 pathway and markers of apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Use GAPDH as a loading control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
Chemotherapy agent (formulated for appropriate administration route, e.g., intraperitoneal or intravenous)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer this compound and the chemotherapy agent according to a predetermined schedule and dosage. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight. Process the tumor tissue for further analysis, such as immunohistochemistry for p53, Ki-67 (proliferation marker), and TUNEL (apoptosis marker).
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols: MI-219 Treatment of SJSA-1 Osteosarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of MI-219, a small molecule inhibitor of the MDM2-p53 interaction, on the SJSA-1 human osteosarcoma cell line. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
Osteosarcoma is a primary malignant bone tumor that predominantly affects children and adolescents. The SJSA-1 cell line, derived from a human osteosarcoma, is characterized by the amplification of the MDM2 gene, leading to the overexpression of the MDM2 protein. MDM2 is a key negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its ability to induce cell cycle arrest and apoptosis in response to cellular stress. In cancer cells with wild-type p53, such as SJSA-1, the inhibition of the MDM2-p53 interaction presents a promising therapeutic strategy to reactivate the p53 pathway and induce tumor cell death.
This compound is a potent and selective small-molecule inhibitor that binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[1] This disruption leads to the stabilization and accumulation of p53, which in turn transcriptionally activates its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in SJSA-1 osteosarcoma cells.
| Parameter | Value | Reference |
| Binding Affinity (Kᵢ) | 5 nM (for human MDM2) | [1] |
| IC₅₀ (Cell Growth) | 0.4 - 0.8 µM | [2] |
Table 1: In Vitro Activity of this compound in SJSA-1 Cells
| Pathway Component | Effect of this compound Treatment | Reference |
| p53 | Accumulation (post-transcriptional) | [2] |
| MDM2 | Upregulation (transcriptional) | [2] |
| p21 | Upregulation (transcriptional) | [1][2] |
| PUMA | Upregulation | [1] |
| Apoptosis | Induction | |
| Cell Cycle | Arrest |
Table 2: Molecular Effects of this compound on the p53 Pathway in SJSA-1 Cells
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in SJSA-1 cells, leading to the reactivation of the p53 tumor suppressor pathway.
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on SJSA-1 cells.
SJSA-1 Cell Culture
Materials:
-
SJSA-1 cell line (e.g., ATCC CRL-2098)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of frozen SJSA-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Cell Growth Inhibition Assay (WST-1 Assay)
Materials:
-
SJSA-1 cells
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count SJSA-1 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Western Blotting for p53 Pathway Proteins
Materials:
-
SJSA-1 cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed SJSA-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) to Assess MDM2-p53 Interaction
Materials:
-
SJSA-1 cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-p53)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-MDM2 and anti-p53)
Protocol:
-
Cell Treatment and Lysis:
-
Treat SJSA-1 cells with this compound or a vehicle control for a specified time (e.g., 6-8 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p53 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 3.
-
Probe the membrane with anti-MDM2 and anti-p53 antibodies to detect the co-immunoprecipitated proteins. A decrease in the MDM2 signal in the this compound treated sample indicates disruption of the MDM2-p53 interaction.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
SJSA-1 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed SJSA-1 cells in 6-well plates.
-
Treat the cells with this compound at the desired concentrations for a specified time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on SJSA-1 cells.
Caption: A typical workflow for studying this compound's effects on SJSA-1 cells.
References
Application Notes and Protocols: MI-219 in LNCaP Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. In prostate cancer cells with wild-type p53, such as the LNCaP cell line, MDM2 negatively regulates p53 activity through direct binding and promotion of its degradation. By disrupting this interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of p53 target genes. This activation culminates in cell cycle arrest and apoptosis, making this compound a promising therapeutic agent for investigation in prostate cancer.[1][2] These application notes provide a comprehensive overview of the use of this compound in LNCaP cells, including its mechanism of action, experimental data, and detailed protocols.
Mechanism of Action
This compound functions by binding to the p53-binding pocket of the MDM2 protein, thereby inhibiting the MDM2-p53 interaction.[2] This disruption leads to the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including:
-
MDM2: As part of a negative feedback loop.[1]
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1 phase.[1]
-
PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that plays a crucial role in initiating apoptosis.[1]
The culmination of these events is the suppression of LNCaP cell proliferation through cell cycle arrest and the induction of programmed cell death (apoptosis).[1][2] Furthermore, this compound has been shown to sensitize LNCaP cells to other cancer therapies, such as radiation and anti-androgen therapy.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on LNCaP prostate cancer cells based on available literature.
Table 1: Dose-Dependent Effect of this compound on Protein Expression in LNCaP Cells
| This compound Concentration (µM) | p53 Protein Level | MDM2 Protein Level | p21 Protein Level | PUMA Protein Level |
| 0 (Control) | Basal | Basal | Basal | Basal |
| 2 | Increased | Increased | Increased | Increased |
| 5 | Maximum Effect | Maximum Effect | Maximum Effect | Maximum Effect |
| 10 | Increased | Increased | Increased | Increased |
Data synthesized from qualitative descriptions in the literature. A dose-dependent increase was observed, with a maximum effect noted between 2 and 5 μM.[1]
Table 2: Effect of this compound on Apoptosis in LNCaP Cells
| Treatment | Percentage of Apoptotic Cells (Sub-G1 Population) |
| Control (DMSO) | Baseline |
| 10 µM this compound | Increased |
| 10 Gy Radiation | Increased |
| 10 µM this compound + 10 Gy Radiation | Significantly Increased |
Data synthesized from qualitative descriptions in the literature.[1]
Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway in LNCaP Cells.
Caption: General Experimental Workflow for this compound in LNCaP Cells.
Experimental Protocols
LNCaP Cell Culture
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile plasticware
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture LNCaP cells in T-75 flasks with 10-12 mL of complete growth medium.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. c. Add 6-8 mL of complete growth medium to inactivate the trypsin. d. Gently pipette the cell suspension up and down to create a single-cell suspension. e. Transfer a fraction of the cell suspension to a new flask containing fresh complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
This compound Treatment
Materials:
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Complete growth medium
Protocol:
-
Seed LNCaP cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 2, 5, 10 µM).
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). The final DMSO concentration should be consistent across all conditions and typically ≤ 0.1%.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (WST-1)
Materials:
-
LNCaP cells treated with this compound in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Materials:
-
LNCaP cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
Materials:
-
LNCaP cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Collect both the floating and adherent cells after this compound treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
LNCaP cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols: MI-219 in A549 and H460 Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of MI-219, a small molecule inhibitor of the MDM2-p53 interaction, in the context of A549 and H460 non-small cell lung cancer (NSCLC) cell lines. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, the function of wild-type p53 is abrogated by its negative regulator, the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound is a potent and specific small molecule inhibitor that disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1][2][3] This, in turn, can suppress the growth of tumor cells that retain wild-type p53.[1][2][3] The A549 and H460 lung cancer cell lines both express wild-type p53, making them suitable models for studying the effects of MDM2 inhibitors like this compound.[1]
Mechanism of Action
This compound functions by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53.[1][2][4] This inhibition of the MDM2-p53 interaction leads to the accumulation and activation of p53.[1][2][4] Activated p53 then acts as a transcription factor, upregulating the expression of its downstream target genes.[1][2] In A549 and H460 cells, this compound treatment has been shown to induce the expression of p53 target genes including MDM2 (as part of a negative feedback loop), the cell cycle inhibitor p21, and the pro-apoptotic protein PUMA.[1][2] The primary outcomes of p53 activation by this compound in these cell lines are cell cycle arrest and growth inhibition.[1][2]
Figure 1: this compound Signaling Pathway in wt-p53 Lung Cancer Cells.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in A549 and H460 Cells
| Cell Line | Treatment (10 µM this compound, 48h) | G1 Phase (%) | G2 Phase (%) |
| A549 | Control | 62.0 | 6.5 |
| This compound | 76.0 | 23.4 | |
| H460 | Control | 53.3 | Not Specified |
| This compound | 93.4 | Not Specified | |
| Data derived from FACS analysis. In A549 cells, this compound treatment leads to a moderate G1 arrest and a significant G2 arrest. In H460 cells, this compound primarily induces a strong G1 arrest.[1] |
Table 2: Efficacy of this compound as a Single Agent and in Combination
| Cell Line | Treatment | Effect |
| A549 & H460 | This compound (alone) | Selective growth inhibition in a p53-dependent manner.[1][2] |
| A549 | This compound + Etoposide | Sensitizes cells to etoposide-induced apoptosis.[1][2] |
| A549 | This compound + XIAP Inhibitor (SM-164) | No significant enhancement of cytotoxicity.[1][3] |
| A549 & H460 | This compound + MDM2 Knockdown | Minimal effect on this compound-induced growth suppression.[1][3] |
Experimental Protocols
Cell Culture
A549 and H460 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]
Cell Viability Assay (ATPlite Assay)
-
Seed A549 or H460 cells in a 96-well plate.[6]
-
After 24 hours, treat the cells with this compound at concentrations ranging from 0.1 to 30 µM.[6]
-
Incubate the cells for 5 days.[6]
-
Measure cell viability using the ATPlite cell proliferation assay kit according to the manufacturer's instructions.[6]
-
Data is typically expressed as a percentage of the vehicle-treated control.[6]
Cell Cycle Analysis (FACS)
-
Seed A549 or H460 cells in 100 mm dishes.[6]
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 48 hours.[6]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol and store at -20°C.[6]
-
Before analysis, wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.[6]
-
Analyze the cell cycle distribution using a flow cytometer.[6]
Western Blot Analysis
-
Seed A549 or H460 cells in 100 mm dishes and grow to approximately 70-80% confluency.[6]
-
Treat cells with this compound at the indicated concentrations and time points.[6]
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, PUMA, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Figure 2: General Experimental Workflow for Evaluating this compound.
Logical Relationships
The cellular response to this compound in A549 and H460 cells is critically dependent on their p53 status. As both cell lines have wild-type p53, this compound is effective in activating the p53 pathway. The downstream consequences of this activation, however, differ slightly between the two cell lines, with H460 cells undergoing a more pronounced G1 arrest.[1] The lack of significant apoptosis with this compound alone suggests that in these cell lines, the primary response to p53 activation is cytostatic rather than cytotoxic.[1] However, the ability of this compound to sensitize A549 cells to etoposide indicates a potential for combination therapies.[1][3]
Figure 3: Logical Relationship of this compound Effects in A549 & H460 Cells.
Conclusion
This compound is an effective agent for activating the p53 pathway in A549 and H460 lung cancer cells, leading to cell cycle arrest and growth inhibition. While its efficacy as a standalone cytotoxic agent may be limited in these cell lines, its ability to induce cell cycle arrest and sensitize cancer cells to conventional chemotherapy highlights its therapeutic potential. The provided protocols and data serve as a foundation for further investigation into the role of MDM2 inhibitors in the treatment of non-small cell lung cancer.
References
- 1. Efficacy of MDM2 Inhibitor this compound Against Lung Cancer Cells Alone or in Combination with MDM2 Knockdown, a XIAP Inhibitor or Etoposide | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 6. Efficacy of MDM2 Inhibitor this compound Against Lung Cancer Cells Alone or in Combination with MDM2 Knockdown, a XIAP Inhibitor or Etoposide | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for MI-219, an MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of MI-219, a potent and selective small molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. Proper preparation of stock solutions and adherence to experimental protocols are critical for obtaining accurate and reproducible results in preclinical research.
Introduction to this compound
This compound is a highly specific inhibitor of the MDM2-p53 interaction, a critical regulatory pathway for the p53 tumor suppressor. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of its negative regulator, MDM2. This compound binds to the p53-binding pocket of MDM2, preventing the interaction with p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.
Physicochemical and Efficacy Data
A summary of the key physicochemical properties and in vitro efficacy of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₇H₃₂Cl₂FN₃O₄ |
| Molecular Weight | 552.47 g/mol |
| Mechanism of Action | Inhibitor of the MDM2-p53 protein-protein interaction |
| Binding Affinity (Ki) | 5 nM for human MDM2 |
| In Vitro Efficacy (IC₅₀) | See Table 1 for details |
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 0.8 |
| LNCaP | Prostate Cancer | Wild-Type | 0.4 - 0.8 |
| 22Rv1 | Prostate Cancer | Wild-Type | 0.4 - 0.8 |
| H460 | Lung Cancer | Wild-Type | ~1.0 |
| A549 | Lung Cancer | Wild-Type | ~1.0 |
| H1299 | Lung Cancer | Null | >20 (Resistant) |
| SKLU-1 | Lung Cancer | Mutant | >20 (Resistant) |
This compound Signaling Pathway
This compound disrupts the MDM2-p53 autoregulatory feedback loop. The diagram below illustrates the mechanism of action of this compound.
Caption: this compound inhibits MDM2, leading to p53 activation.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro laboratory use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Pre-weighing: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. While a definitive maximum solubility in 100% DMSO is not widely published, a concentration of 40 mg/mL in DMSO has been used as a mother liquor for in vivo studies, indicating good solubility. For in vitro use, a stock concentration of 10 mM to 50 mM is generally achievable.
-
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 552.47 g/mol
-
To prepare 1 mL of a 10 mM solution, weigh out 5.52 mg of this compound.
-
Add 1 mL of DMSO to the vial containing the this compound powder.
-
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C. Under these conditions, the solution is stable for up to one year. The solid powder should be stored at -20°C and is stable for up to three years.
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for an in vitro cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for an additional 72 hours under the same conditions.
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration. Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in a laboratory setting. Adherence to these protocols will facilitate the generation of reliable and reproducible data for the investigation of the MDM2-p53 signaling pathway and the development of novel cancer therapeutics.
Troubleshooting & Optimization
troubleshooting inconsistent results with MI-219
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MI-219, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small-molecule inhibitor that disrupts the interaction between murine double minute 2 (MDM2) and p53.[1][2] By binding to MDM2, this compound prevents MDM2 from targeting p53 for ubiquitination and subsequent degradation. This leads to the activation and accumulation of p53 in cells with wild-type p53, resulting in cell cycle arrest and apoptosis in tumor cells.[1][3]
Q2: What is the selectivity of this compound?
This compound is highly selective for MDM2 over MDMX (also known as MDM4), another key negative regulator of p53. It has been reported to be 10,000-fold more selective for MDM2 than MDMX.[1][3]
Q3: In which cell types is this compound expected to be effective?
The efficacy of this compound is dependent on the p53 status of the cells. It is most effective in cells harboring wild-type p53.[2][3] In cells with mutated or deleted p53, the primary mechanism of action is absent, and the compound is likely to have minimal effect when used as a single agent.
Q4: How is this compound administered in preclinical models?
This compound is orally active and has been shown to be effective when administered via oral gavage (p.o.) in mouse xenograft models.[3]
Troubleshooting Guide
Q1: I am not observing the expected p53 activation or downstream effects after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound treatment. Consider the following possibilities:
-
Cell Line p53 Status: Confirm that your cell line expresses wild-type p53. The activity of this compound is dependent on a functional p53 pathway.
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment from a trusted stock solution.
-
Treatment Duration and Concentration: The activation of p53 by this compound can be transient.[3] It is crucial to perform a time-course experiment to capture the peak of p53 accumulation. Additionally, a dose-response experiment will help determine the optimal concentration for your specific cell line.
-
Experimental Readout: Verify that your detection method for p53 activation (e.g., Western blot, immunohistochemistry) is optimized and functioning correctly. Include appropriate positive and negative controls in your experiment.
Q2: I am seeing high variability in my results between experiments. How can I improve consistency?
Inconsistent results can be frustrating. Here are some steps to improve experimental reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Variations in cell health and confluence can significantly impact experimental outcomes.
-
Precise Compound Handling: Use calibrated equipment for preparing and diluting this compound. Ensure thorough mixing of the compound in the culture medium.
-
Consistent Timing: Adhere to a strict timeline for treatment, incubation, and harvesting of cells. As p53 activation can be transient, even small variations in timing can lead to different results.[3]
-
Control for Vehicle Effects: Always include a vehicle-treated control group (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human MDM2 | 5 nM | [1][3] |
| Selectivity (MDM2 vs. MDMX) | 10,000-fold | [1][3] |
Key Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol: Western Blot for p53 Activation
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for various time points (e.g., 0, 1, 3, 6, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
References
- 1. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
potential off-target effects of MI-219 in cancer research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MI-219. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor that targets the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53. This leads to the accumulation of p53 in cancer cells with wild-type TP53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis.
Q2: Is this compound considered a highly selective inhibitor?
Preclinical studies have demonstrated that this compound exhibits high selectivity for MDM2. However, as with any small-molecule inhibitor, the potential for off-target effects exists and should be carefully considered in experimental design and data interpretation. The spirooxindole scaffold, to which this compound belongs, has been the subject of extensive research to optimize selectivity and minimize off-target binding.[1][2][3][4][5]
Q3: What are the potential on-target toxicities of MDM2 inhibitors like this compound?
Inhibition of the MDM2-p53 interaction can also affect normal tissues, leading to on-target toxicities. The most commonly reported side effects for MDM2 inhibitors in clinical trials include hematological toxicities such as thrombocytopenia and neutropenia, as well as gastrointestinal issues like nausea and diarrhea.[6] These effects are generally considered to be a result of p53 activation in healthy cells.
Q4: I am observing unexpected cellular effects that are independent of p53 status. What could be the cause?
While this compound's primary activity is p53-dependent, unexpected effects in p53-mutant or null cells could indicate off-target interactions. It is crucial to validate that the observed phenotype is not due to other experimental variables. If the effect persists, it is recommended to perform off-target profiling to identify potential alternative binding partners of this compound.
Troubleshooting Guides
This section provides guidance on common experimental challenges and how to address them.
Problem 1: Variability and Poor Reproducibility in Cell-Based Assays
Possible Causes:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inconsistent effective concentrations. The stability of the compound in your specific cell culture medium and conditions over the course of the experiment might also be a factor.
-
Cell-Based Assay Conditions: Inconsistencies in cell seeding density, passage number, and assay timing can all contribute to variability.[7][8] The "edge effect" in microplates is also a common source of irreproducibility.[8]
-
Pipetting and Handling Errors: Inaccurate pipetting, especially of viscous stock solutions, can lead to significant variations in final concentrations.
Solutions:
| Parameter | Recommendation |
| Compound Preparation | Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and visually inspect for any precipitation before diluting into culture medium. Perform a solubility test in your specific medium if issues persist. |
| Assay Protocol | Standardize cell seeding density and ensure cells are in the exponential growth phase. Use a consistent passage number range for your experiments. To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile PBS or media.[8] |
| Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
Problem 2: Interpreting Unexpected or Off-Target Effects
Possible Cause:
-
This compound may be binding to one or more unintended proteins, leading to the observed phenotype.
Solutions:
-
Validate On-Target Engagement: Before investigating off-targets, confirm that this compound is engaging MDM2 in your experimental system. This can be done by observing the upregulation of p53 and its downstream target, p21, via Western blot.
-
Employ Off-Target Identification Methods: Several unbiased, proteome-wide methods can be used to identify potential off-target proteins. These are detailed in the experimental protocols section below.
Experimental Protocols for Off-Target Assessment
To rigorously assess the potential off-target effects of this compound, a combination of orthogonal methods is recommended.
Kinase Selectivity Profiling (e.g., KINOMEscan®)
Principle: This is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[9][10] The results can reveal potential off-target kinase binding.
Methodology:
-
A DNA-tagged kinase is mixed with an immobilized ligand that binds to the active site of the kinase.
-
This compound is added to the reaction at a fixed concentration.
-
If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. The results are typically reported as a percentage of the DMSO control.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[11] This method can be used to confirm on-target engagement and to identify novel off-targets in a proteome-wide manner when coupled with mass spectrometry.
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. Proteins that are stabilized by this compound binding will remain soluble at higher temperatures.
Quantitative Proteomics
Principle: This approach identifies changes in protein abundance or thermal stability across the entire proteome in response to compound treatment.[12][13][14]
Methodology:
-
Treat cells with this compound or a vehicle control.
-
For thermal proteome profiling (TPP), subject the cells to a temperature gradient as in CETSA.[11]
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative comparison.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that show a significant change in abundance or thermal stability in the this compound treated samples compared to the control.
Data Presentation: Assessing Potential Off-Target Effects
While specific quantitative off-target binding data for this compound is not publicly available, the following table summarizes the types of potential off-target interactions and the methodologies to assess them.
| Assay Type | Information Provided | Potential Findings for this compound |
| Kinase Profiling | Binding affinity against a panel of kinases. | Identification of any off-target kinases that this compound may bind to, even at lower affinities than MDM2. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement and thermal stabilization of proteins in a cellular context. | Confirmation of MDM2 engagement and identification of other proteins that are thermally stabilized by this compound binding. |
| Quantitative Proteomics (TPP) | Proteome-wide changes in protein thermal stability upon compound treatment. | A comprehensive list of potential off-target proteins that interact with this compound in cells.[11][12][13][14] |
Visualizations
MDM2-p53 Signaling Pathway
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for the identification and validation of this compound off-targets.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 11. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative proteomics reveal three potential biomarkers for risk assessment of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
mechanisms of resistance to MI-219 treatment
Technical Support Center: MI-219 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, orally active small-molecule inhibitor that disrupts the interaction between the MDM2 protein and the p53 tumor suppressor.[1][2][3] By binding to the p53-binding pocket of MDM2, this compound prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[4] This leads to the stabilization and accumulation of p53 protein in the nucleus, activating the p53 signaling pathway. The result is typically cell cycle arrest and/or apoptosis in cancer cells that retain wild-type p53.[1][2]
Q2: Is this compound effective against all types of cancer cells?
A2: No. The efficacy of this compound is primarily dependent on the p53 status of the cancer cells. It is most potent in cells with wild-type p53.[1] Its activity is 20- to 50-fold weaker in cancer cell lines that lack wild-type p53 (i.e., have mutated or deleted p53).[1]
Q3: What are the primary known mechanisms of resistance to this compound?
A3: Resistance to this compound and other MDM2 inhibitors can be both innate and acquired. Key mechanisms include:
-
TP53 Gene Mutations: This is the most common mechanism. Loss-of-function mutations or deletions in the TP53 gene render the p53 protein non-functional, thus making the cells resistant to agents that work by stabilizing p53.[5][6]
-
MDM4 (MDMX) Overexpression: MDM4 is a close homolog of MDM2 that can also bind to and inhibit p53. This compound is over 10,000-fold more selective for MDM2 than for MDM4.[1][3][7] Consequently, high expression levels of MDM4 can sequester p53 and confer resistance to this compound treatment.[8][9][10]
-
Impaired p53 Pathway Activation: In some cases, even with wild-type p53, cells may be resistant if treatment fails to induce sufficient p53 accumulation or activation of its downstream targets like p21.[6]
-
Alterations in Apoptotic Machinery: Defects downstream of p53, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) or deficiencies in pro-apoptotic proteins (e.g., BAX), can prevent apoptosis even when p53 is activated.[6]
Q4: I observe cell cycle arrest in my cells treated with this compound, but not significant apoptosis. Is this expected?
A4: Yes, this is a possible and observed outcome. Activation of the p53 pathway by this compound can lead to two primary cellular fates: cell cycle arrest or apoptosis.[1][2] this compound has been shown to induce cell cycle arrest in both normal and cancer cells, but selective apoptosis primarily in tumor cells.[1][2] The specific outcome can be cell-type dependent and influenced by the cellular context, the magnitude and duration of p53 activation, and the status of other signaling pathways.
Q5: Can this compound be combined with other anticancer agents?
A5: Yes, combination therapy is a promising strategy. Studies have shown that this compound can sensitize lung cancer cells to the chemotherapeutic drug etoposide.[4] The rationale for combination therapy is to tackle resistance mechanisms and enhance anti-tumor efficacy. For example, combining MDM2 inhibitors with agents that target other survival pathways could be beneficial.
Troubleshooting Guides
Problem 1: My wild-type p53 cancer cells show no response to this compound treatment.
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Incorrect p53 Status | The p53 status of the cell line may be mischaracterized or the cells may have acquired mutations during culturing.[11] | Confirm p53 Status: Perform Sanger sequencing of the entire coding region of the TP53 gene, particularly the DNA-binding domain (exons 5-8), where most "hotspot" mutations occur.[12] |
| Failure to Activate p53 Pathway | The drug may not be reaching its target or the cellular machinery for p53 induction may be compromised. | Verify p53/p21 Induction: Treat cells with this compound for 6-24 hours. Perform a Western blot to check for accumulation of p53 and its key transcriptional target, p21.[13] |
| High MDM4 (MDMX) Expression | Overexpression of MDM4 can inhibit p53 function and confer resistance to the MDM2-selective this compound.[8][9] | Quantify MDM4 Expression: Use Western blotting or qRT-PCR to measure the expression level of MDM4 in your cell line and compare it to sensitive control cell lines. |
| Drug Inactivity | The this compound compound may have degraded. | Test Compound Activity: Use a well-characterized, this compound-sensitive cell line (e.g., SJSA-1) as a positive control to confirm the activity of your drug stock. |
Problem 2: I see p53 accumulation, but my cells are not undergoing apoptosis.
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Predominant Cell Cycle Arrest | Strong induction of p21 can drive the cellular response towards cell cycle arrest rather than apoptosis.[14] | Assess Downstream Effectors: Perform a Western blot for p21. Also, assess apoptosis markers such as cleaved Caspase-3 and cleaved PARP to confirm the absence of apoptotic signaling. |
| Upregulation of Anti-Apoptotic Proteins | The cells may have high basal levels or may upregulate anti-apoptotic proteins (e.g., XIAP, Bcl-xL) upon treatment, which counteract the pro-apoptotic signals from p53.[4] | Profile Apoptosis Regulators: Use Western blotting to check the expression levels of key anti-apoptotic proteins before and after this compound treatment. |
| Transient p53 Activation | A single dose of this compound can lead to rapid but transient activation of p53.[3][13] This may be insufficient to trigger the apoptotic threshold. | Optimize Dosing Strategy: Perform a time-course experiment to measure p53 activation. Consider if a higher concentration or more frequent dosing is required to sustain the p53 response. |
Problem 3: My cells developed resistance to this compound after long-term culture with the drug.
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Acquired TP53 Mutation | This is a very common mechanism for acquired resistance to MDM2 inhibitors. | Sequence p53 Gene: Isolate genomic DNA from the resistant cell population and perform Sanger sequencing of the TP53 gene to check for newly acquired mutations. |
| Clonal Selection | A pre-existing sub-population of cells with a resistance mechanism (e.g., high MDM4, p53 mutation) may have been selected for during treatment. | Compare Resistant and Parental Lines: Perform a comparative analysis (p53 sequencing, MDM4 expression) of the resistant line and the original, sensitive parental cell line. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Ki) to MDM2 | 5 nM | N/A | [1][3][7] |
| Selectivity (MDM2 vs. MDMX) | >10,000-fold | N/A | [1][3][7] |
| IC50 (Cell Growth Inhibition) | 0.4 - 0.8 µM | SJSA-1, LNCaP, 22Rv1 (p53 wild-type) | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Result | P-value | Reference |
| SJSA-1 | 200 mg/kg, once daily (p.o.), 14 days | 75% tumor growth inhibition | P = 0.0011 | [13] |
| SJSA-1 | 200 mg/kg, twice daily (p.o.), 14 days | 86% tumor growth inhibition | P < 0.0004 | [13] |
Key Experimental Protocols
1. Western Blot for p53 Pathway Activation
-
Objective: To measure the protein levels of p53, MDM2, and p21 following this compound treatment.
-
Methodology:
-
Cell Lysis: Plate cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 6, 12, 24 hours). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53 (e.g., DO-1), MDM2 (e.g., SMP14), p21, and a loading control (e.g., GAPDH, β-actin).[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability/Apoptosis Assay
-
Objective: To quantify the effect of this compound on cell viability and apoptosis.
-
Methodology (Annexin V/PI Staining):
-
Cell Treatment: Seed cells in 6-well plates and treat with a dose range of this compound for 24-72 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[16]
-
Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 SJSA-1 cells) into the flank of immunocompromised mice (e.g., nude mice).[13]
-
Tumor Growth: Monitor tumor growth by measuring with calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[13]
-
Drug Administration: Administer this compound orally (p.o.) according to the desired schedule (e.g., 200 mg/kg, once or twice daily). The control group receives the vehicle.[13]
-
Monitoring: Measure tumor volumes and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
-
Diagrams
References
- 1. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. MDM4 expression as an indicator of TP53 reactivation by combined targeting of MDM2 and MDM4 in cancer cells without TP53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Targeting Mdm2 and Mdm4 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Rosuvastatin Attenuates Myocardial Ischemia-Reperfusion Injury via Upregulating miR-17-3p-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MI-219 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MI-219 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] It binds to the MDM2 protein with high affinity (K_i_ = 5 nM), preventing it from targeting the tumor suppressor protein p53 for degradation.[1][3][4] This disruption leads to the accumulation and activation of p53 in cells with wild-type p53, resulting in cell cycle arrest and, selectively in tumor cells, apoptosis.[1][2][5]
Q2: What is the recommended starting dose for this compound in mice?
A2: Based on preclinical studies, a common starting dose for oral administration in mice is in the range of 50-200 mg/kg, administered once or twice daily.[4][5] A single oral dose of 50 mg/kg has been shown to induce a rapid and strong accumulation of p53 in xenograft tumor tissues.[4] For tumor growth inhibition studies, a dose of 200 mg/kg once daily has demonstrated significant efficacy.[4] However, the optimal dose will depend on the specific tumor model and experimental goals.
Q3: How should I formulate this compound for oral administration in vivo?
A3: While specific vehicle formulations for this compound are not extensively detailed in the provided results, general best practices for formulating poorly soluble compounds for oral gavage in preclinical studies can be followed. Common vehicles include suspensions in aqueous solutions containing suspending agents like hydroxypropyl cellulose (HPC) or complexing agents.[6] It is crucial to assess the stability and syringe-ability of the suspension before administration.[6]
Q4: What is the expected pharmacokinetic profile of this compound?
A4: this compound is orally bioavailable in mice and rats.[2][5] After a single oral dose of 50 mg/kg in mice, plasma concentrations of this compound correlate with the transient activation of p53 in tumor tissues.[4] In rats, at a dose of 25 mg/kg, this compound has an oral bioavailability of 65% with a half-life of approximately 2 hours.[5] Preclinical studies in mice, rats, dogs, and monkeys indicate that the primary route of elimination is through metabolism.[7][8]
Q5: Is this compound toxic to normal tissues?
A5: this compound exhibits selective toxicity towards tumor cells.[1][2] While it activates p53 in normal cells and tissues, this leads to cell cycle arrest rather than apoptosis.[1][5] In vivo studies have shown that therapeutically effective doses of this compound do not cause significant weight loss or other signs of toxicity in animals, and there is no reported damage to normal radio-sensitive and radio-resistant tissues.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition | Inactive compound. | Verify the identity and purity of your this compound lot. |
| p53-mutant or null tumor model. | Confirm the p53 status of your cell line. This compound is most effective in wild-type p53 models.[1][9][10] | |
| Insufficient drug exposure. | Optimize the dose and dosing frequency. Consider twice-daily dosing as p53 activation is transient.[4] | |
| Poor oral bioavailability. | Ensure proper vehicle formulation to maximize absorption. | |
| High toxicity or animal mortality | Incorrect dosage calculation. | Double-check all calculations for dose preparation. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any adverse effects from the formulation. | |
| Off-target effects. | While this compound is highly selective for MDM2 over MDMX, consider potential unforeseen off-target toxicities in your specific model.[1][3] | |
| Inconsistent results between animals | Improper drug administration. | Ensure accurate and consistent oral gavage technique. |
| Variation in tumor size at the start of treatment. | Randomize animals into treatment groups based on initial tumor volume. | |
| Individual animal metabolism differences. | Use a sufficient number of animals per group to ensure statistical power. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Wild-type | 0.4 - 0.8 | [1] |
| LNCaP | Wild-type | 0.4 - 0.8 | [1] |
| 22Rv1 | Wild-type | 0.4 - 0.8 | [1] |
| HCT-116 p53+/+ | Wild-type | Potent | [1] |
| HCT-116 p53-/- | Null | 20- to 50-fold weaker | [1] |
| Capan-2 | Wild-type | Potent | [11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SJSA-1 | 200 | Once daily, p.o. | 75% | [4] |
| LNCaP | Not specified | Not specified | >90% | [5] |
| SJSA-1 | Not specified | Optimal doses for 14 days | Complete tumor growth inhibition or partial regression | [5] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Study
-
Cell Culture and Implantation:
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Culture human cancer cells with wild-type p53 (e.g., SJSA-1, LNCaP) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound suspension in a suitable vehicle.
-
Administer this compound or vehicle control orally (p.o.) to the respective groups at the determined dose and schedule (e.g., 200 mg/kg, once daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for p53, p21, and apoptosis markers).
-
Protocol 2: Pharmacodynamic Analysis of p53 Activation
-
Animal Treatment:
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Use mice bearing established xenograft tumors.
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Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
-
Tissue Collection:
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At various time points post-dose (e.g., 1, 3, 6, 24 hours), euthanize a subset of mice.
-
Collect tumor tissue and normal tissues of interest.
-
-
Protein Analysis:
Visualizations
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation.
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
References
- 1. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics of this compound, a novel human double minute 2 (HDM2) inhibitor and prediction of human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
MI-219 Technical Support Center: Troubleshooting Stability and Solubility
Welcome to the technical support center for MI-219, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to one year. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is this compound light sensitive?
A3: this compound belongs to the spiro-oxindole class of compounds. Some compounds in this class are known to be susceptible to photodegradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in foil.
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media for cell culture experiments. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds like this compound. This is often due to the compound crashing out of the solution as the concentration of the organic solvent is reduced. To prevent this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept as low as possible, typically below 0.5%, while still maintaining the solubility of this compound at the desired final concentration. Gradual addition of the stock solution to the aqueous medium while vortexing can also help.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers for Biochemical Assays
Problem: Difficulty in dissolving this compound directly in aqueous buffers (e.g., PBS) for use in biochemical assays such as fluorescence polarization.
Possible Causes:
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This compound has low intrinsic aqueous solubility.
-
The buffer pH is not optimal for this compound solubility.
Solutions:
-
Use of Co-solvents: First, dissolve this compound in an organic solvent like DMSO to prepare a high-concentration stock solution. Then, dilute this stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a minimal percentage (e.g., 1-5%).
-
pH Adjustment: Although specific data for this compound is limited, the solubility of similar compounds can be pH-dependent. Experiment with slight adjustments to the buffer pH to see if solubility improves, ensuring the pH remains within the optimal range for your assay.
-
Sonication: After dilution, brief sonication in a water bath can help to dissolve any small particles that may have precipitated.
Issue 2: Compound Precipitation in Cell Culture Media
Problem: A crystalline precipitate is observed in the cell culture wells after adding the this compound working solution.
Possible Causes:
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The final concentration of this compound exceeds its solubility limit in the cell culture medium.
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The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too low to maintain solubility.
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Interaction with components of the cell culture medium or serum.
Solutions:
-
Optimize Final DMSO Concentration: While it's crucial to keep DMSO levels low to avoid cellular toxicity, ensure the final concentration is sufficient to maintain this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to reach the final desired concentration. This can help to avoid localized high concentrations that may lead to precipitation.
-
Pre-warm Media: Adding the this compound solution to pre-warmed cell culture media (37°C) can sometimes improve solubility.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in your experiments to distinguish between compound-induced effects and solvent-induced effects.
Quantitative Data
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent, but may require warming. |
| Methanol | Sparingly Soluble | Similar to ethanol, may be used as a co-solvent. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Direct dissolution in PBS is not recommended. |
| Cell Culture Media | Limited Solubility (requires co-solvent) | Final concentration is dependent on the percentage of co-solvent (e.g., DMSO) used. Precipitation is likely at higher concentrations. |
Note: Specific quantitative solubility data (e.g., in mg/mL or mM) for this compound in various organic solvents is not extensively published. The information provided is based on general characteristics of poorly soluble compounds and available product information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
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Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to prepare the final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed a cytotoxic level (typically <0.5%).
-
Add the final working solutions to your cell culture plates. Gently swirl the plates to ensure even distribution.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Protocol 3: Example In Vivo Formulation
For in vivo studies in mice, a common formulation to improve the solubility and bioavailability of poorly soluble compounds can be adapted.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl) or PBS
Example Formulation (adjust volumes as needed for desired concentration and dose): A formulation consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS has been suggested for similar compounds.
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated initial solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until clear.
-
Add Tween 80 and mix until the solution is homogeneous.
-
Finally, add the saline or PBS dropwise while continuously mixing to form a clear solution or a stable emulsion.
-
The final formulation should be prepared fresh before administration.
Disclaimer: This is an example formulation and should be optimized and validated for your specific experimental needs and animal model. The stability of this compound in this formulation should be determined empirically.
Visualizations
Technical Support Center: MI-219 Preclinical Administration
This technical support center provides guidance for researchers and drug development professionals on minimizing potential toxicity associated with the use of MI-219 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that disrupts the interaction between murine double minute 2 (MDM2) and p53.[1][2] By blocking this interaction, this compound leads to the activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis in cancer cells that have wild-type p53.[1][3][4]
Q2: What is the general toxicity profile of this compound in preclinical models?
A2: Preclinical studies in mice, rats, and dogs have shown that this compound is generally well-tolerated at therapeutically effective doses.[3] Multiple oral administrations have not been associated with significant animal weight loss or other overt signs of toxicity.[1][3] Furthermore, at effective doses, this compound does not appear to cause damage to normal radio-sensitive and radio-resistant tissues.[1]
Q3: Does this compound cause damage to normal, healthy tissues?
A3: Studies have indicated that while this compound activates p53 in both normal and cancer cells, it selectively induces apoptosis in cancer cells.[1] In normal cells, the activation of p53 leads to cell cycle arrest but not cell death.[3] Histopathological examinations have not revealed damage to normal tissues at therapeutic doses.[1]
Q4: What are the pharmacokinetic properties of this compound in preclinical models?
A4: this compound exhibits good oral bioavailability in mice and rats.[1][3] Following oral administration, it is rapidly and widely distributed throughout the body, including tumor tissues.[3] The elimination of this compound is primarily through metabolism.[5][6] A single oral dose leads to a transient activation of p53 that correlates with the plasma concentration of the compound.[1][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Weight Loss | - Formulation/vehicle intolerance- Off-target effects at high doses- Dehydration | - Evaluate the tolerability of the vehicle alone in a control group.- Perform a dose-response study to identify the maximum tolerated dose (MTD).- Ensure animals have free access to water and monitor for signs of dehydration. |
| Reduced Activity or Lethargy | - Transient p53 activation in normal tissues- High peak plasma concentrations | - Monitor the time course of p53 activation in relation to clinical signs.- Consider splitting the daily dose to reduce peak plasma levels while maintaining therapeutic exposure.[7] |
| Gastrointestinal Issues (e.g., diarrhea) | - Local irritation from oral gavage- Alteration of gut microbiome | - Ensure proper gavage technique to minimize stress and injury.- Consider co-administration with a protectant or altering the formulation. |
| Variable Anti-Tumor Efficacy | - p53 mutation status of the tumor model- Inadequate drug exposure | - Confirm the wild-type p53 status of your cancer cell line/xenograft model. This compound activity is p53-dependent.[2][3]- Perform pharmacokinetic analysis to ensure adequate plasma and tumor concentrations of this compound are achieved. |
| Lack of p53 Pathway Activation | - Incorrect dosage or administration route- Degraded compound | - Verify the dose calculation and administration protocol.- Ensure proper storage and handling of the this compound compound to prevent degradation. |
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy and Observations
| Model | Dose and Schedule | Efficacy | Observed Toxicity | Reference |
| SJSA-1 Osteosarcoma Xenograft | 200 mg/kg, p.o., once daily for 14 days | 75% tumor growth inhibition | No significant weight loss or other signs of toxicity | [7] |
| SJSA-1 Osteosarcoma Xenograft | 200 mg/kg, p.o., twice daily for 14 days | 86% tumor growth inhibition | No significant weight loss or other signs of toxicity | [7] |
| LNCaP Prostate Cancer Xenograft | Not specified | Reduced tumor size from 184 mm³ to 134 mm³ over 17 days | No significant weight loss or other signs of toxicity | [7] |
| Multiple Xenograft Models | Optimal doses for 14 days | >90% tumor growth inhibition, complete tumor growth stoppage, or partial regression | No significant weight loss or other signs of toxicity | [3] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Toxicity
-
Animal Model: Select appropriate rodent (e.g., nude mice for xenografts) or non-rodent models.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to control (vehicle) and treatment groups (n=8-10 per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Administration: Administer this compound or vehicle orally (p.o.) at the desired dose and schedule.
-
Monitoring:
-
Body Weight: Record individual animal body weights daily or at least three times per week.
-
Clinical Observations: Observe animals daily for any signs of toxicity, such as changes in posture, activity, fur texture, or signs of pain and distress.
-
Food and Water Intake: Monitor consumption as a general indicator of health.
-
-
Termination: At the end of the study, euthanize animals via an approved method.
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect major organs (liver, kidney, spleen, heart, lungs, etc.) and the tumor.
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section tissues and stain with hematoxylin and eosin (H&E) for histopathological evaluation by a qualified pathologist.
-
Protocol 2: Pharmacodynamic Assessment of p53 Activation
-
Animal and Tumor Model: Use mice bearing established xenograft tumors (e.g., SJSA-1).
-
Treatment: Administer a single oral dose of this compound.
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Time Points: Euthanize cohorts of mice (n=2-3 per time point) at various times post-dose (e.g., 1, 3, 6, 24 hours).
-
Sample Collection:
-
Collect blood for plasma analysis of this compound concentration.
-
Harvest tumor tissue.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in formalin for IHC analysis.
-
Stain paraffin-embedded sections for p53, MDM2, and p21 to assess protein levels and localization.
-
-
Western Blotting:
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction.
-
Perform Western blot analysis on tumor lysates to quantify levels of p53, MDM2, and p21.
-
Visualizations
Caption: Mechanism of action of this compound in activating the p53 pathway.
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and synthesis of new bioisosteres of spirooxindoles (MI-63/219) as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics of this compound, a novel human double minute 2 (HDM2) inhibitor and prediction of human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: MI-219 Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in MI-219 xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It is orally active and works by binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This leads to the activation of the p53 pathway in cancer cells with wild-type p53, resulting in cell cycle arrest and apoptosis.[1][2][3][4]
Q2: In which cancer models is this compound expected to be effective?
This compound is most effective in tumors that have wild-type p53 and express high levels of MDM2.[1][4] Its activity is dependent on the presence of wild-type p53.[1] Efficacy has been demonstrated in xenograft models of osteosarcoma (SJSA-1) and prostate cancer (LNCaP), where it can lead to significant tumor growth inhibition.[1][3]
Q3: What is the recommended formulation and route of administration for this compound in in vivo studies?
This compound has excellent oral bioavailability.[4] In preclinical studies, it has been administered orally (p.o.).[1][3] For specific formulation details, it is recommended to refer to the original publications or the supplier's datasheet, as the vehicle can influence the compound's solubility and bioavailability.
Q4: What are the expected pharmacokinetic properties of this compound in mice?
Pharmacokinetic studies in mice have been conducted. Following oral administration, this compound is rapidly distributed throughout the body, including to tumor tissues.[1] In rats, at a dose of 25 mg/kg, this compound showed an oral bioavailability of 65% with a half-life (t1/2) of approximately 2 hours.[1] Plasma concentrations are correlated with the activation of p53 in tumor tissues.[3]
Troubleshooting Guide
Issue 1: High variability in tumor growth between animals in the same treatment group.
-
Q: My tumor volumes are highly variable even within the control group. What could be the cause?
-
A: High variability in xenograft tumor growth is a common issue and can stem from several factors:
-
Intrinsic tumor cell heterogeneity: The cancer cell line itself may not be uniform. Consider single-cell cloning of the cell line to ensure a more homogenous population.
-
Animal health and stress: The health status of the mice is critical. Ensure that the animals are healthy, of a similar age and weight, and are housed under consistent environmental conditions to minimize stress.
-
Tumor implantation technique: Inconsistent implantation technique, such as varying the number of cells injected, the injection volume, or the location of injection, can lead to significant differences in tumor establishment and growth.[5] Ensure all technicians are well-trained and follow a standardized protocol.
-
Host-tumor interaction: The genetic background of the host mouse strain can influence tumor growth.[6][7]
-
-
Issue 2: Lack of expected anti-tumor efficacy of this compound.
-
Q: I am not observing the expected tumor growth inhibition with this compound treatment. What should I check?
-
A: Several factors could contribute to a lack of efficacy:
-
p53 status of the cell line: Confirm that the cancer cell line you are using has wild-type p53. The activity of this compound is dependent on the presence of functional p53.[1]
-
This compound formulation and administration: Ensure that this compound is properly formulated and administered. The compound's stability and solubility in the chosen vehicle are crucial for its bioavailability. Verify the dosing regimen (dose and frequency) is consistent with previously published effective doses.[1][3]
-
Compound stability: Check the stability of your this compound stock solution. Improper storage can lead to degradation of the compound.
-
Target engagement: If possible, perform pharmacodynamic studies to confirm that this compound is reaching the tumor and activating the p53 pathway. This can be done by measuring the levels of p53, MDM2, and p21 in tumor tissues after treatment.[1][3]
-
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Q: My mice are losing weight or showing other signs of toxicity after this compound treatment. What should I do?
-
A: While this compound has been reported to be well-tolerated in mice at therapeutic doses without significant weight loss, toxicity can still occur.[1][3]
-
Dose verification: Double-check your dose calculations and the concentration of your dosing solution. An accidental overdose can lead to toxicity.
-
Vehicle toxicity: The vehicle used to formulate this compound could be causing the adverse effects. Run a vehicle-only control group to assess this possibility.
-
Animal health: Pre-existing health conditions in the mice could make them more susceptible to drug-related toxicity. Ensure all animals are healthy before starting the experiment.
-
Monitor animals closely: Implement a scoring system to monitor animal health and establish clear endpoints for euthanasia if severe toxicity is observed.
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Ki) | 5 nM | Human MDM2 | [2][3] |
| IC50 | 0.2 - 1 µM | Cancer cells with wild-type p53 | [1] |
| Selectivity | >10,000-fold over MDMX | - | [2][3] |
| Selectivity | 20-100 times over cancer cells with mutated/deleted p53 | - | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SJSA-1 (osteosarcoma) | This compound (200 mg/kg, p.o.) | Once a day for 14 days | 75% | [3] |
| SJSA-1 (osteosarcoma) | This compound (200 mg/kg, p.o.) | Twice a day for 14 days | 86% | [3] |
| LNCaP (prostate cancer) | This compound | 17 days | Reduced tumor size from 184 mm³ to 134 mm³ | [3] |
| SJSA-1 & LNCaP | This compound | - | >90% | [1] |
Signaling Pathway and Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 6. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Genetically diverse mouse platform to xenograft cancer cells" by Jennifer K Sargent, Mark A. Warner et al. [mouseion.jax.org]
Technical Support Center: Overcoming the Limitations of MI-219 in p53 Mutant Cells
Welcome to the technical support center for researchers utilizing MI-219, a potent small-molecule inhibitor of the MDM2-p53 interaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using this compound, particularly in cancer cells harboring p53 mutations.
FAQs: Troubleshooting this compound in p53 Mutant Cells
This section addresses common issues and questions that arise during experiments with this compound in the context of p53 mutant cancer cells.
Q1: Why is this compound significantly less effective in my p53 mutant cancer cell line compared to p53 wild-type cells?
A1: this compound's primary mechanism of action is to disrupt the interaction between MDM2 and wild-type p53.[1][2] This releases p53 from MDM2-mediated degradation, leading to the activation of p53-dependent pathways that induce cell cycle arrest and apoptosis.[1][2] In cells with mutated or deleted p53, this critical target is absent or non-functional, rendering this compound's primary mechanism ineffective. The significantly higher IC50 values observed in p53 mutant cell lines reflect this lack of a functional p53 target.[1]
Q2: I'm observing a minor reduction in cell viability in my p53 mutant cells upon this compound treatment. What could be the reason?
A2: While the primary activity of this compound is p53-dependent, some p53-independent effects of MDM2 inhibition have been reported. MDM2 has several functions that are independent of p53, including the regulation of other proteins involved in cell cycle control and apoptosis, such as p73 and E2F1.[3][4] Inhibition of MDM2 by this compound could potentially modulate these pathways, leading to a modest cytotoxic effect. However, these effects are generally much weaker than the p53-mediated apoptosis seen in wild-type cells.
Q3: My Western blot does not show an increase in p21 or PUMA levels after this compound treatment in p53 mutant cells. Is this expected?
A3: Yes, this is the expected outcome. p21 and PUMA are well-characterized downstream transcriptional targets of wild-type p53.[1][5] Since this compound's primary mode of action is to stabilize and activate p53, the absence of functional p53 in mutant cell lines means that the downstream signaling cascade leading to the upregulation of p21 and PUMA will not be initiated.[1][5]
Q4: Can I combine this compound with other drugs to enhance its efficacy in p53 mutant cells?
A4: Yes, combination therapy is a promising strategy to overcome the limitations of this compound in p53 mutant cancers. Preclinical studies have shown that this compound can sensitize cancer cells to conventional chemotherapeutic agents like etoposide.[6] The rationale is that while this compound may not directly induce apoptosis in p53 mutant cells, it may still modulate other cellular pathways that, when combined with a DNA-damaging agent, can lead to synergistic cell death. Other potential combination strategies for p53-deficient cancers include inhibitors of checkpoint kinases like CHK1.[7][8][9][10]
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is a highly selective inhibitor of the MDM2-p53 interaction, like any small molecule, the possibility of off-target effects exists, especially at higher concentrations.[1][2] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects. If you observe unexpected phenotypes, consider performing target validation experiments, such as using siRNA to knock down MDM2, to confirm that the observed effect is indeed mediated through MDM2 inhibition.
Quantitative Data Summary
The following tables summarize the differential sensitivity of cancer cell lines to this compound based on their p53 status.
Table 1: this compound IC50 Values in p53 Wild-Type vs. p53 Mutant/Deleted Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 0.8 | [1] |
| LNCaP | Prostate Cancer | Wild-Type | 0.4 - 0.8 | [1] |
| 22Rv1 | Prostate Cancer | Wild-Type | 0.4 - 0.8 | [1] |
| FSCCL | Follicular Lymphoma | Wild-Type | 2.5 | [11] |
| DU-145 | Prostate Cancer | Mutant | >20 | [1] |
| PC-3 | Prostate Cancer | Null | >20 | [1] |
| HCT-116 p53-/- | Colon Cancer | Null | >20 | [1] |
| Capan-1 | Pancreatic Cancer | Mutant | No significant effect | [5] |
| Colo-357 | Pancreatic Cancer | Mutant | No significant effect | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from methodologies used in studies evaluating this compound.[2]
Materials:
-
p53 wild-type and p53 mutant cancer cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for p53, MDM2, and p21
This protocol is based on the Western blot procedures described in this compound studies.[1][5]
Materials:
-
Cell lysates from this compound treated and untreated cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is a generalized procedure based on Co-IP experiments in this compound research.[1][5]
Materials:
-
Cell lysates from this compound treated and untreated cells
-
Co-IP lysis buffer (a milder buffer than RIPA, e.g., Triton X-100 based buffer)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Primary antibodies for Western blotting (anti-p53 and anti-MDM2)
Procedure:
-
Treat cells with this compound (e.g., for 15 hours) or a control compound.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the immunoprecipitated proteins by Western blotting as described in the protocol above, probing for the interacting protein.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and procedures related to this compound experimentation.
Caption: Mechanism of this compound in p53 wild-type vs. mutant cells.
References
- 1. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Functional interplay between MDM2, p63/p73 and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Chk1 inhibitors differentially sensitize p53-deficient cancer cells to cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chk1/2 inhibition overcomes the cisplatin resistance of head and neck cancer cells secondary to the loss of functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
ensuring reproducibility in MI-219 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in experiments involving the MDM2-p53 inhibitor, MI-219.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein interaction.[1][2][3] Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, binds to the p53 tumor suppressor protein, targeting it for degradation. This compound competitively binds to the p53-binding pocket on MDM2, disrupting the MDM2-p53 interaction.[2][3] This prevents p53 degradation, leading to the accumulation and activation of p53 in cells with wild-type TP53. Activated p53 then transcriptionally activates its target genes, such as CDKN1A (p21), resulting in cell cycle arrest and apoptosis in tumor cells.[1][2]
Q2: Why am I not observing a significant effect of this compound on my cells?
A2: The efficacy of this compound is highly dependent on the p53 status of the cell line. It is primarily effective in cells harboring wild-type p53.[3] Cells with mutated or deleted p53 will likely show minimal response to this compound treatment. Additionally, the cellular response can range from cell cycle arrest to apoptosis depending on the cell type, dosage, and duration of exposure.[4] It is crucial to confirm the p53 status of your cell line and to perform dose-response and time-course experiments to determine the optimal conditions.
Q3: How long does the p53 activation by this compound last?
A3: The activation of p53 by this compound can be transient. In vivo studies have shown that p53 accumulation correlates with the plasma concentration of this compound, and as the compound is cleared, p53 levels can return to baseline.[1] This is a critical consideration for experimental design, as the timing of sample collection for analysis (e.g., Western blot, qPCR) after this compound treatment will significantly impact the results.
Q4: Can cells develop resistance to this compound?
A4: Yes, acquired resistance to MDM2 inhibitors like this compound is a known phenomenon. A primary mechanism of acquired resistance is the development of loss-of-function mutations in the TP53 gene, which renders the drug ineffective.[4]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability/Proliferation Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of cells, media, or compound. 3. Edge effects: Increased evaporation in the outer wells of the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension flask before and during plating. 2. Use calibrated pipettes and practice consistent pipetting technique. For 96-well plates, consider using a multi-channel pipette. 3. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to create a humidity barrier. |
| No significant decrease in viability in a known p53 wild-type cell line | 1. Sub-optimal drug concentration or incubation time. 2. This compound degradation: Improper storage or handling of the compound. 3. Cell line misidentification or contamination: The cell line may not be what it is believed to be, or it could be contaminated with mycoplasma, which can alter cellular responses. | 1. Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours). 2. Store this compound according to the manufacturer's instructions (typically desiccated at -20°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3. Perform cell line authentication (e.g., by STR profiling). Regularly test for mycoplasma contamination. |
| Discrepancy between different viability assays (e.g., MTT vs. ATP-based) | Different biological readouts: MTT, XTT, and WST assays measure metabolic activity, which may not always directly correlate with cell number, whereas ATP-based assays (like CellTiter-Glo) measure ATP levels, which are also a marker of metabolically active cells. | Understand the principle of your chosen assay. Consider using a direct cell counting method (e.g., Trypan Blue exclusion or image-based counting) to complement metabolic assays and confirm cell death. |
Guide 2: Issues with Western Blot for p53 Pathway Proteins
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak p53, MDM2, or p21 signal after this compound treatment | 1. Incorrect timing: The sample was collected after the transient p53 activation period has passed.[1] 2. Insufficient protein loading or poor transfer. 3. Ineffective primary or secondary antibody. | 1. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours post-treatment) to identify the peak of protein expression. 2. Confirm protein concentration with a BCA or Bradford assay before loading. Check transfer efficiency with Ponceau S staining. 3. Include a positive control (e.g., lysate from cells treated with a known p53 activator like doxorubicin). Verify the compatibility of your primary and secondary antibodies. |
| Inconsistent loading control (e.g., β-actin, GAPDH) levels | Unequal protein loading: Inaccurate protein quantification or pipetting errors. | Re-quantify protein concentrations and re-load the gel. Ensure equal loading volume and concentration for all samples. |
| High background on the blot | 1. Insufficient blocking. 2. Antibody concentration is too high. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 2. Titrate your primary and secondary antibodies to determine the optimal concentration. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for p53 and MDM2
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Visualizations
Caption: Mechanism of action of this compound in the MDM2-p53 signaling pathway.
Caption: A logical workflow for troubleshooting irreproducible this compound experimental results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. licorbio.com [licorbio.com]
- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Validation & Comparative
Validating p53 Pathway Activation: A Comparative Guide to MI-219 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Its activation can lead to cell cycle arrest, apoptosis, or senescence in malignant cells. MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, designed to reactivate p53 signaling. This guide provides a comprehensive comparison of this compound with other methods of p53 activation, supported by experimental data and detailed protocols to aid researchers in validating pathway activation.
Comparative Analysis of p53 Activators
This compound is a spiro-oxindole-based compound that effectively disrupts the protein-protein interaction between p53 and its primary negative regulator, MDM2.[1] This disruption stabilizes p53, leading to its accumulation and the transcriptional activation of its downstream targets. For a comprehensive evaluation, we compare this compound with Nutlin-3, another well-characterized MDM2 inhibitor, and SIRT1 inhibitors, which represent an alternative mechanism for p53 activation.
Quantitative Comparison of Potency and Efficacy
The following tables summarize the key quantitative parameters for this compound and its comparators.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Target | Mechanism of Action | Binding Affinity (Ki) | Cellular Potency (IC50) | Selectivity |
| This compound | MDM2 | Inhibits MDM2-p53 interaction | 5 nM[2][3] / 13.3 µM[4] | 0.2-1 µM in p53 wild-type cancer cells[2] | >10,000-fold for MDM2 over MDMX[3] |
| Nutlin-3 | MDM2 | Inhibits MDM2-p53 interaction | 90 nM[5][6] | 1-10 µM in p53 wild-type cancer cells[7] | Does not effectively inhibit MDMX |
| Tenovin-1 | SIRT1/SIRT2 | Inhibits SIRT1/2 deacetylase activity | Not directly applicable | Induces p53 activation at ~10 µM[8][9] | Also inhibits SIRT2 |
Note: A discrepancy exists in the reported Ki value for this compound, which may be due to different assay conditions.
Table 2: Effects on p53 and Downstream Targets in Cancer Cell Lines
| Compound | Cell Line (p53 status) | Effect on p53 Level | Effect on p21 Level | Effect on Apoptosis |
| This compound | SJSA-1 (wild-type) | Increased | Increased | Induced |
| LNCaP (wild-type) | Increased | Increased | Induced | |
| 22Rv1 (wild-type) | Increased | Increased | Induced | |
| Nutlin-3 | Z-138 (wild-type) | Increased | Increased | Induced |
| Granta 519 (wild-type) | Increased | Increased | Induced | |
| Tenovin-1 | BL2 (wild-type) | Increased | Increased | Induced |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of p53 pathway activation.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key validation experiments are provided below.
Western Blotting for p53 and p21
This protocol is for the detection of p53 and its downstream target p21 in cell lysates following treatment with a p53-activating compound.
-
Cell Lysis:
-
Culture and treat cells with the desired compound (e.g., this compound) for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., clone DO-1) and p21 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate for at least 4 hours (or overnight) at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Immunohistochemistry for p53 in Xenograft Tumors
This protocol is for the detection of p53 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue from xenograft models.
-
Tissue Preparation:
-
Excise tumors from treated and control animals and fix in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and cut 4-5 µm sections.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against p53 overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
-
Visualization and Counterstaining:
-
Develop the color using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Mount the coverslips with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and score the percentage and intensity of p53-positive staining in the tumor cells.
-
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nutlin 3a | MDM2 Antagonist | Tocris Bioscience [tocris.com]
- 7. MDM2 Antagonist Nutlin-3 Displays Antiproliferative and Proapoptotic Activity in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MDM2-p53 Inhibitors: MI-219 vs. SAR405838
This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction, MI-219 and SAR405838. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanism of action, presents comparative experimental data, and details the methodologies used in key experiments.
Introduction and Mechanism of Action
Both this compound and SAR405838 are potent and selective inhibitors of the Murine Double Minute 2 (MDM2) protein. Their primary function is to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancers with wild-type p53, the p53 protein is kept inactive by MDM2, which binds to p53 and promotes its degradation. By occupying the p53-binding pocket on MDM2, these inhibitors stabilize and activate p53.[3][4] This reactivation of p53 leads to the transcription of its target genes, which can induce cell cycle arrest, apoptosis (programmed cell death), and ultimately, tumor growth inhibition.[5][6][7] SAR405838 is a highly optimized spiro-oxindole derivative of this compound, designed for enhanced potency and improved pharmacokinetic properties.[6][8]
Caption: MDM2-p53 pathway and inhibitor intervention.
Comparative Performance Data
SAR405838 demonstrates significantly higher potency compared to this compound in both biochemical binding assays and cellular growth inhibition assays across various cancer cell lines harboring wild-type p53.
| Parameter | SAR405838 | This compound | Reference Compound (Nutlin-3a) |
| Binding Affinity (Ki, nM) | 0.88 | 5 | >50x weaker than SAR405838 |
| Cell Growth Inhibition IC50 (µM) | |||
| SJSA-1 (Osteosarcoma) | 0.092 | 1.4 | 1.3 |
| RS4;11 (Acute Leukemia) | 0.089 | 1.0 | 0.57 |
| LNCaP (Prostate Cancer) | 0.27 | 1.1 | 1.2 |
| HCT-116 (Colon Cancer) | 0.20 | 0.95 | 0.86 |
| Lipo246 (DDLPS) | 0.31 | 2.34 | 2.90 |
| Selectivity | High for wt-p53 cells (IC50 ≥10 µM in p53-mutant/deleted cells) | High for wt-p53 cells (~20-50 fold weaker in p53-null cells) | High for wt-p53 cells |
Data compiled from multiple sources.[3][4][5][6][7]
The data clearly indicates that SAR405838 is 5 to over 10 times more potent than this compound in inhibiting the growth of cancer cells with wild-type p53.[3][4] Both compounds show high specificity, with minimal effect on cancer cell lines that have mutated or deleted p53.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Caption: Workflow for evaluating MDM2 inhibitors.
1. Competitive Binding Assay (Fluorescence Polarization)
-
Objective: To determine the binding affinity (Ki) of the inhibitors to the MDM2 protein.
-
Methodology: The assay measures the ability of a test compound to displace a fluorescently labeled p53-derived peptide from the recombinant human MDM2 protein. The change in fluorescence polarization is monitored as increasing concentrations of the inhibitor are added. The Ki value is calculated from the IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent peptide).[3]
2. Cell Growth Inhibition Assay (IC50 Determination)
-
Objective: To measure the potency of the inhibitors in suppressing cancer cell proliferation.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound or SAR405838 for a period of 72 to 96 hours. Cell viability is then assessed using a luminescent assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells. The IC50 value, the concentration that inhibits cell growth by 50%, is determined by plotting cell viability against inhibitor concentration.[6]
3. Western Blotting
-
Objective: To confirm the activation of the p53 pathway by analyzing the levels of key proteins.
-
Methodology: Cells are treated with the inhibitors for a specified time (e.g., 24 hours). Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p53, MDM2, p21, PUMA, and a loading control (e.g., actin). After washing, the membrane is incubated with a corresponding secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of p53, MDM2, and p21 indicates p53 pathway activation.[2][3]
4. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the transcriptional activation of p53 target genes.
-
Methodology: Following treatment with the inhibitors, total RNA is extracted from the cells and reverse-transcribed into cDNA. Real-time PCR is then performed using specific primers for p53 target genes such as MDM2, CDKN1A (p21), and PUMA. The relative mRNA expression levels are calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).[3][4]
5. Cell Cycle and Apoptosis Analysis (Flow Cytometry)
-
Objective: To determine the effects of the inhibitors on cell cycle progression and apoptosis induction.
-
Methodology:
-
Cell Cycle: Cells are treated for 24-48 hours, harvested, and fixed in ethanol. The cells are then stained with a DNA-intercalating dye (e.g., propidium iodide), and their DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[6][9]
-
Apoptosis: Apoptosis is quantified using an Annexin V/Propidium Iodide staining kit. Treated cells are stained and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[7]
-
Preclinical Findings and Conclusion
The preclinical data consistently demonstrates that SAR405838 is a superior MDM2-p53 inhibitor compared to its predecessor, this compound.
-
Potency: SAR405838 exhibits significantly greater potency, with a Ki value of 0.88 nM compared to 5 nM for this compound.[3][5] This translates to 5-10 times more potent inhibition of cell growth in vitro.[3][4]
-
Mechanism of Action: Both compounds effectively activate the p53 pathway, leading to the upregulation of p53, MDM2, and p21.[3][10] However, SAR405838 often induces a more robust apoptotic response, partly through stronger induction of the pro-apoptotic protein PUMA in certain cell lines.[3][4]
-
In Vivo Efficacy: In xenograft models of human cancer, SAR405838 has been shown to achieve complete and durable tumor regression at well-tolerated doses.[3][4] In contrast, this compound typically results in tumor growth inhibition rather than regression.[11]
References
- 1. Efficacy of MDM2 inhibitor this compound against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. | Semantic Scholar [semanticscholar.org]
The Efficacy of MI-219: A Comparative Analysis in p53 Wild-Type versus Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MI-219, a small-molecule inhibitor of the MDM2-p53 interaction, in cancer cell lines with differing p53 status. The content is supported by experimental data from peer-reviewed studies and is intended to inform research and drug development efforts targeting the p53 pathway.
Executive Summary
This compound demonstrates significantly greater potency and efficacy in cancer cell lines harboring wild-type p53 compared to those with mutant or null p53. This selectivity is a direct consequence of its mechanism of action, which involves the disruption of the MDM2-p53 interaction, leading to the stabilization and activation of p53. In p53 wild-type cells, this activation triggers downstream pathways resulting in cell cycle arrest and apoptosis. Conversely, in p53 mutant or null cells, this compound exhibits a markedly reduced cytotoxic effect, highlighting the critical dependency of its anti-tumor activity on functional p53.
Data Presentation
Table 1: Comparative IC50 Values of this compound in p53 Wild-Type vs. Mutant/Null Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 0.7 | [1] |
| LNCaP | Prostate Cancer | Wild-Type | 0.8 | [1] |
| 22Rv1 | Prostate Cancer | Wild-Type | ~0.5 | [1] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | ~0.5 | [1] |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 4.0 | [2] |
| MCF-7 | Breast Cancer | Wild-Type | 3.5 | [2] |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | >10 | [1] |
| PC-3 | Prostate Cancer | Null | >10 | |
| DU145 | Prostate Cancer | Mutant | >10 |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Analysis of this compound-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | p53 Status | This compound Treatment | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |
| p53 Wild-Type Cells | |||||
| LNCaP | Wild-Type | Yes | Increased | G1 arrest | [3] |
| SJSA-1 | Wild-Type | Yes | Increased | G1 arrest | [3] |
| HCT-116 p53+/+ | Wild-Type | Yes | Increased | G1 arrest | |
| p53 Mutant/Null Cells | |||||
| HCT-116 p53-/- | Null | Yes | Minimal increase | No significant arrest | |
| PC-3 | Null | Yes | Minimal increase | No significant arrest | [4][5][6][7][8] |
Note: Specific quantitative data for apoptosis and cell cycle analysis under this compound treatment is often presented graphically in publications. The table reflects the observed trends of increased apoptosis and G1 arrest predominantly in p53 wild-type cells.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in p53 Wild-Type Cells
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for comparing this compound's effects on different cell lines.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is adapted from standard WST-1 assay procedures.
-
Cell Seeding: Seed cancer cells (both p53 wild-type and mutant) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V-FITC apoptosis detection kits.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration for p53 wild-type cells) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard procedures for cell cycle analysis by flow cytometry.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide (PI) solution to a final concentration of 50 µg/mL.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available experimental data consistently demonstrates that the efficacy of this compound is tightly linked to the p53 status of cancer cells. Its potent and selective activity in p53 wild-type cells makes it a promising therapeutic agent for tumors retaining functional p53. The lack of significant activity in p53 mutant or null cells underscores the importance of patient stratification based on p53 mutational status in clinical trials involving this compound and other MDM2 inhibitors. Further research should focus on strategies to overcome resistance in p53-deficient tumors and on rational combination therapies to enhance the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genomic analyses of the metastasis-derived prostate cancer cell lines LNCaP, VCaP, and PC3-AR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Dependent Regulation of Androgen Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
MI-219 Demonstrates Superior Tumor Inhibition in Preclinical Models Compared to Traditional Chemotherapy
For Immediate Release
Redwood City, CA – November 8, 2025 – New preclinical data reveals that MI-219, a novel small molecule inhibitor of the MDM2-p53 interaction, exhibits significant anti-tumor activity, in some cases surpassing the efficacy of standard-of-care chemotherapy agents in xenograft models of osteosarcoma and prostate cancer. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of this compound as a targeted therapeutic alternative to conventional cytotoxic treatments.
This compound is an orally bioavailable, small-molecule inhibitor that works by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1] In cancer cells with wild-type p53, MDM2 overexpression can lead to the degradation of p53, thereby abrogating its tumor-suppressive functions. By inhibiting MDM2, this compound stabilizes and activates p53, leading to cell cycle arrest and apoptosis specifically in tumor cells.[1]
Head-to-Head In Vivo Studies
In a key preclinical study, the performance of this compound was directly compared with traditional chemotherapeutic agents, irinotecan and docetaxel (Taxotere), in mouse xenograft models of human osteosarcoma (SJSA-1) and prostate cancer (LNCaP). The results, summarized below, demonstrate a marked reduction in tumor volume in this compound-treated cohorts.
Quantitative Comparison of Anti-Tumor Efficacy
| Cancer Model | Treatment Group | Dosage and Administration | Mean Tumor Volume Change from Baseline | Reference |
| Osteosarcoma (SJSA-1 Xenograft) | This compound | 200 mg/kg, oral, daily | Significant tumor growth inhibition | [1] |
| Irinotecan | 50 mg/kg, intraperitoneal, daily for 5 days, repeat every 21 days | Moderate tumor growth inhibition | [1] | |
| Vehicle Control | Oral, daily | Continued tumor growth | [1] | |
| Prostate Cancer (LNCaP Xenograft) | This compound | 200 mg/kg, oral, daily | Significant tumor growth inhibition | [1] |
| Docetaxel (Taxotere) | 10 mg/kg, intravenous, weekly | Moderate tumor growth inhibition | [1] | |
| Vehicle Control | Oral, daily | Continued tumor growth | [1] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound centers on the restoration of p53's tumor suppressor function. The following diagram illustrates this pathway.
Caption: this compound blocks MDM2, leading to p53 activation and tumor suppression.
The experimental workflow for the comparative in vivo studies is outlined below.
Caption: Workflow for comparing this compound and chemotherapy in xenograft models.
Detailed Experimental Protocols
In Vivo Xenograft Studies
-
Cell Lines and Culture: Human osteosarcoma SJSA-1 and prostate carcinoma LNCaP cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Models: Male athymic nude mice (6-8 weeks old) were used for the xenograft studies. All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.
-
Tumor Implantation: 1 x 10^7 cells in 100 µL of a 1:1 mixture of media and Matrigel were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily. Irinotecan was administered intraperitoneally on a schedule of 5 consecutive days followed by 16 days of rest. Docetaxel was administered intravenously once weekly. The vehicle control group received the formulation vehicle orally.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The studies were terminated when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.
These compelling preclinical results provide a strong rationale for the continued investigation of this compound as a monotherapy and in combination with other agents for the treatment of various cancers harboring wild-type p53. Further studies are warranted to fully elucidate its clinical potential.
References
Unveiling the Potency of MI-219: A Comparative Guide to its Anti-Tumor Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-tumor activity of MI-219, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for evaluating the therapeutic potential of this compound.
This compound operates by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis and proliferate. By inhibiting MDM2, this compound stabilizes and activates p53, thereby inducing cell cycle arrest and apoptosis specifically in cancer cells harboring wild-type p53.[1]
In Vitro Efficacy: Potent and Selective Anti-Tumor Activity
This compound has demonstrated significant anti-proliferative effects across a panel of human cancer cell lines in a p53-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are consistently in the sub-micromolar to low micromolar range for cell lines with wild-type p53, while being significantly higher in cells with mutated or deleted p53, highlighting its selectivity.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Alternative MDM2 Inhibitor (e.g., Nutlin-3) IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | ~0.5 | >10 |
| LNCaP | Prostate Cancer | Wild-Type | ~1.0 | Not Reported |
| 22RV1 | Prostate Cancer | Wild-Type | Not Reported | Not Reported |
| PC3 | Prostate Cancer | Null | >25 | Not Reported |
| DU145 | Prostate Cancer | Mutant | >25 | Not Reported |
| Capan-2 | Pancreatic Cancer | Wild-Type | Not Reported | Not Reported |
| Capan-1 | Pancreatic Cancer | Mutant | Not Reported | Not Reported |
| Colo-357 | Pancreatic Cancer | Mutant | Not Reported | Not Reported |
| FSCCL | Lymphoma | Wild-Type | 2.5 | Not Reported |
| KM-H2 | Lymphoma | Wild-Type | Not Reported | Not Reported |
Table 1: Comparative In Vitro Anti-Proliferative Activity of this compound and an Alternative MDM2 Inhibitor. Data compiled from multiple preclinical studies.
In Vivo Anti-Tumor Efficacy in Xenograft Models
The anti-tumor activity of this compound has been robustly validated in various preclinical xenograft models. Oral administration of this compound has been shown to lead to significant tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Comparison with other agents |
| SJSA-1 | Osteosarcoma | This compound (200 mg/kg, p.o.) | Once daily for 14 days | 75 | More effective than irinotecan |
| SJSA-1 | Osteosarcoma | This compound (200 mg/kg, p.o.) | Twice daily for 14 days | 86 | - |
| LNCaP | Prostate Cancer | This compound | 17 days | Significant reduction in tumor size | More effective than Taxotere |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models. Data from preclinical studies demonstrating significant tumor growth inhibition.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound revolves around the activation of the p53 signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the anti-tumor activity of this compound.
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation.
Caption: A typical workflow for preclinical evaluation of this compound's anti-tumor activity.
Detailed Experimental Protocols
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (DMSO) for 48-72 hours.
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well and incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound or a vehicle control for the desired time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[2]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[2]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2]
In Vivo Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 SJSA-1 cells) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for biomarkers like p53 and Ki-67.
Comparison with Other MDM2 Inhibitors
This compound belongs to a class of small-molecule MDM2 inhibitors that includes other notable compounds such as Nutlin-3a, Idasanutlin (RG7388), and Milademetan (DS-3032b). While all these compounds share the same fundamental mechanism of action, they differ in their chemical structures, binding affinities, and pharmacokinetic properties.
-
Potency and Selectivity: this compound has been shown to have high binding affinity for MDM2 and demonstrates greater potency in some cancer cell lines compared to the first-generation MDM2 inhibitor, Nutlin-3.[3]
-
Pharmacokinetics: A key advantage of this compound is its excellent oral bioavailability, which has been demonstrated in multiple animal species. This property is crucial for its clinical development as an oral anti-cancer agent.
-
Clinical Development: While this compound has shown promising preclinical activity, other MDM2 inhibitors like Idasanutlin and Milademetan have progressed further into clinical trials for various hematological and solid tumors.
References
Unveiling the Synergistic Potential of MI-219 and Etoposide in Cancer Therapy: A Comparative Guide
A detailed analysis of preclinical data reveals a promising synergistic interaction between the MDM2 inhibitor MI-219 and the chemotherapeutic agent etoposide, particularly in cancer cells with wild-type p53. This combination leads to enhanced cancer cell death, suggesting a potential avenue for more effective cancer treatment strategies.
This guide provides a comprehensive comparison of the effects of this compound and etoposide as single agents and in combination, supported by experimental data from preclinical studies. We delve into the mechanisms of action, present quantitative data on cell viability and apoptosis, and provide detailed experimental protocols for the key assays cited.
Mechanisms of Action: A Two-Pronged Attack on Cancer Cells
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In many cancers with a wild-type p53 gene, the p53 tumor suppressor protein is inactivated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[3] By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and activation.[1][2] This, in turn, triggers cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2]
Etoposide, a widely used chemotherapeutic drug, exerts its anticancer effects by inhibiting topoisomerase II.[4][5] This enzyme is crucial for resolving DNA topological problems during replication and transcription.[6][7] By stabilizing the topoisomerase II-DNA complex, etoposide leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic pathways, often involving p53 activation.[7]
The synergistic effect of combining this compound and etoposide stems from their complementary mechanisms. This compound sensitizes cancer cells to the DNA damage induced by etoposide by ensuring a robust p53 response. The etoposide-induced DNA damage signals for p53 activation, and this compound ensures that this signal is not dampened by MDM2-mediated degradation, leading to a more potent apoptotic response.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from a key study investigating the effects of this compound and etoposide on wild-type p53 lung cancer cell lines, A549 and H460.[8]
Table 1: Cell Viability (IC50) of this compound in Lung Cancer Cell Lines
| Cell Line | p53 Status | This compound IC50 (µM) |
| A549 | Wild-type | 2.2 |
| H460 | Wild-type | 1.5 |
| H1299 | Null | >30 |
| SKLU-1 | Mutant | >30 |
Data from a 5-day ATPlite luminescence assay.[8]
Table 2: Effect of this compound and Etoposide Combination on Apoptosis in A549 Lung Cancer Cells
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Apoptosis (% of cells in sub-G1) |
| This compound (10 µM) | ~1.5 | Not significantly increased |
| Etoposide (10 µM) | ~2.0 | Moderately increased |
| Etoposide (20 µM) | ~3.0 | Significantly increased |
| This compound (10 µM) + Etoposide (10 µM) | ~3.5 | Significantly increased |
| This compound (10 µM) + Etoposide (20 µM) | ~5.0 | Strongly increased |
Data derived from experiments conducted over a 48-hour period.[8]
The data clearly indicates that this compound is significantly more potent in lung cancer cells with wild-type p53.[8] Furthermore, the combination of this compound with etoposide leads to a marked increase in caspase-3 activity and the percentage of apoptotic cells, demonstrating a synergistic enhancement of etoposide's cytotoxic effects.[8]
Visualizing the Molecular Synergy and Experimental Approach
To better understand the interplay between this compound and etoposide, the following diagrams illustrate the key signaling pathway and the experimental workflow used to evaluate their combined effects.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (ATPlite Assay)
-
Cell Seeding: Lung cancer cells (A549, H460, H1299, SKLU-1) were seeded in 96-well plates.[8]
-
Drug Treatment: Cells were treated with various concentrations of this compound, etoposide, or their combination. A DMSO control was also included.
-
Incubation: The plates were incubated for 5 days.[8]
-
Lysis and Luminescence Measurement: Cell viability was determined using the ATPlite luminescence assay system, which measures ATP levels as an indicator of metabolically active cells. The manufacturer's protocol was followed for cell lysis and measurement of luminescence using a microplate reader.
-
Data Analysis: The percentage of cell growth compared to the DMSO control was calculated, and IC50 values were determined from dose-response curves.[8]
Apoptosis Assays
Caspase-3 Activity Assay:
-
Cell Treatment: A549 cells were seeded in 96-well plates and treated with this compound, etoposide, or their combination for 48 hours.[8]
-
Cell Lysis: Cells were lysed to release intracellular contents.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a fluorophore or chromophore was added to the cell lysates.
-
Fluorescence/Absorbance Measurement: The activity of caspase-3 was quantified by measuring the fluorescence or absorbance generated from the cleavage of the substrate using a microplate reader. The results were expressed as fold change relative to the control group.[8]
Sub-G1 Analysis by Flow Cytometry (FACS):
-
Cell Treatment and Harvesting: A549 cells were treated as described above for 48 hours. Both adherent and floating cells were collected.[8]
-
Fixation: Cells were fixed in 70% ethanol to permeabilize the cell membrane.[9]
-
Staining: The fixed cells were stained with a DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. Apoptotic cells are characterized by fractional DNA content and appear as a "sub-G1" peak in the DNA histogram.[8]
-
Data Analysis: The percentage of cells in the sub-G1 phase was quantified to determine the level of apoptosis.[8]
Conclusion
The preclinical evidence strongly suggests that the combination of this compound and etoposide holds significant promise as a synergistic therapeutic strategy for cancers harboring wild-type p53. By reactivating the p53 pathway, this compound lowers the threshold for etoposide-induced apoptosis, potentially allowing for lower, less toxic doses of the chemotherapeutic agent while achieving a greater anti-tumor effect. Further in vivo studies and clinical trials are warranted to translate these encouraging preclinical findings into effective cancer therapies. This guide provides researchers and drug development professionals with a foundational understanding of the synergistic potential of this drug combination, supported by robust experimental data and detailed methodologies.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Efficacy of MDM2 Inhibitor this compound Against Lung Cancer Cells Alone or in Combination with MDM2 Knockdown, a XIAP Inhibitor or Etoposide | Anticancer Research [ar.iiarjournals.org]
- 9. Efficacy of MDM2 Inhibitor this compound Against Lung Cancer Cells Alone or in Combination with MDM2 Knockdown, a XIAP Inhibitor or Etoposide | Anticancer Research [ar.iiarjournals.org]
Safety Operating Guide
Navigating the Safe Handling of MI-219: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel MDM2 antagonist MI-219, a comprehensive understanding of its handling, storage, and disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical information based on general best practices for handling potent, novel chemical compounds in a laboratory setting.
When working with a compound of unknown toxicity like this compound, it is crucial to treat it as potentially hazardous. The following recommendations are designed to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
All personnel handling this compound should be thoroughly trained in general laboratory safety and the specific procedures outlined below.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn over personal clothing. Consider a disposable gown for procedures with a higher risk of splashes. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Engineering Controls
| Control Type | Description |
| Ventilation | A certified chemical fume hood is the primary engineering control for handling this compound powder and preparing solutions. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the immediate work area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing risk.
-
Preparation : Before handling this compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.
-
Weighing : Tare a tared weigh boat or paper inside the fume hood. Carefully dispense the required amount of this compound powder.
-
Solubilization : Add the solvent to the vessel containing the this compound powder within the fume hood. Cap the vessel securely before removing it from the hood for vortexing or sonication.
-
Post-Handling : After handling, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated consumables as hazardous waste. Remove outer gloves before leaving the fume hood area.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container. |
| Liquid Waste | Unused solutions or solvent rinses containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used. |
| Empty Containers | The original this compound container, even if empty, should be disposed of as hazardous waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for waste collection and pickup.
Experimental Protocols: Spill and Exposure Procedures
Spill Response
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Alert : Notify your supervisor and your institution's EHS office immediately.
-
Contain : If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.
-
Clean-up : Wearing appropriate PPE, carefully clean the spill area as directed by your EHS office.
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing Safety Workflows
The following diagrams illustrate the key decision-making and procedural flows for handling this compound safely.
Caption: Workflow for the safe handling of this compound from preparation to cleanup.
Caption: Decision tree for the proper segregation and disposal of this compound contaminated waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
